Ethyl 2-chloropyrimidine-5-carboxylate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl 2-chloropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMKQRSOAOPKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440699 | |
| Record name | Ethyl 2-chloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89793-12-4 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89793-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-chloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-chloropyrimidine-5-carboxylate (CAS: 89793-12-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-chloropyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its primary application in the development of novel therapeutics, particularly Retinoid X receptor (RXR) agonists.
Core Compound Data
This compound, with the CAS number 89793-12-4, is a substituted pyrimidine (B1678525) derivative. Its chemical structure, featuring a reactive chlorine atom and an ethyl ester group, makes it a versatile building block in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |
| Molecular Weight | 186.6 g/mol | [1] |
| Appearance | White to light yellow solid/liquid | [3] |
| Melting Point | 52-60 °C | [2] |
| Boiling Point | 80 °C at 760 mmHg | [2] |
| Purity | >98% (HPLC) | [4] |
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound, which is crucial for its identification and characterization.
| Spectroscopic Data | Value |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.36 (t, J=7.5 Hz, 3H), 4.39 (q, J=7.5 Hz, 2H), 9.08 (s, 2H) |
| LCMS | 187 [M+1]⁺ |
Synthesis of this compound
The synthesis of this compound is a critical process for its application in drug discovery. A common and effective method is detailed below.
Experimental Protocol
Reaction: Chlorination of 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester.
Reagents and Materials:
-
1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice water
-
2 N Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Petroleum ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL) is heated to reflux for 1.5 hours.[3]
-
After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched by the addition of ice water (10 mL).[3]
-
The mixture is then added to a 2 N NaOH solution (90 mL) to neutralize the acid.[3]
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (5% v/v), to yield this compound.[3]
Yield: Approximately 30% (1.20 g).[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application in Drug Development
This compound is a crucial intermediate in the synthesis of Retinoid X receptor (RXR) agonists.[3] RXR agonists are a class of compounds being investigated for the treatment of various diseases, including cancer.[5]
Role in Retinoid X Receptor (RXR) Agonist Synthesis
The 2-chloro position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is exploited in the synthesis of RXR agonists, where the pyrimidine core often serves as a central scaffold.
Retinoid X Receptor (RXR) Signaling Pathway
RXRs are nuclear receptors that play a pivotal role in regulating gene expression. They form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Vitamin D Receptors (VDRs). Upon binding of an agonist, the RXR heterodimer undergoes a conformational change, leading to the recruitment of coactivators and the initiation of target gene transcription. These target genes are involved in critical cellular processes such as cell differentiation, proliferation, and apoptosis. In the context of cancer, activation of the RXR signaling pathway by agonists can lead to the inhibition of tumor growth and induction of cancer cell death.[5][6]
Caption: Simplified RXR signaling pathway activated by an RXR agonist.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2][7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of RXR agonists for cancer therapy. A thorough understanding of its properties, synthesis, and biological context is essential for researchers and scientists working in drug discovery and development. This guide provides a foundational understanding to facilitate its effective use in the laboratory.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound [chembk.com]
- 3. This compound | 89793-12-4 [chemicalbook.com]
- 4. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are RXRs agonists and how do they work? [synapse.patsnap.com]
- 6. What are the therapeutic applications for RXRs agonists? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to Ethyl 2-chloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on Ethyl 2-chloropyrimidine-5-carboxylate, a key intermediate in the synthesis of various pharmaceuticals.[1] This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its primary application.
Core Compound Data
This compound is an organic compound featuring a chlorinated pyrimidine (B1678525) core and a carboxylate ester functional group.[1] These features make it a reactive and versatile intermediate in organic synthesis.[1]
| Parameter | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₂ | [2][3][4][5][6] |
| Molecular Weight | 186.60 g/mol | [2][7] |
| CAS Number | 89793-12-4 | [2][3][4] |
| Appearance | White to light yellow liquid or solid | [1][8] |
| Melting Point | 52-60℃ | [1][5] |
| Boiling Point | 80℃ at 760mmHg | [1][5] |
| Synonyms | 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester, Ethyl 2-chloro-5-pyrimidinecarboxylate | [1][2][3] |
Experimental Protocols
A common method for the synthesis of this compound involves the chlorination of a pyrimidine precursor. The following protocol is a representative example.
Synthesis of this compound [4][8]
Materials:
-
1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice water
-
2 N Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
Procedure:
-
A mixture of 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL) is prepared in a suitable reaction vessel.[4][8]
-
The mixture is heated to reflux and maintained for 1.5 hours.[4][8]
-
After the reaction is complete, the excess phosphorus oxychloride is removed by distillation.[4][8]
-
The residue is carefully quenched by the addition of ice water (10 mL).[4][8]
-
The pH of the mixture is adjusted to 7-8 with 2 N NaOH solution.[4]
-
The aqueous mixture is then extracted with ethyl acetate.[4][8]
-
The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude residue is purified by column chromatography on silica gel, using a mixture of ethyl acetate in petroleum ether (5% v/v) as the eluent.[4][8]
-
The fractions containing the pure product are combined and concentrated to yield this compound.[4][8]
Applications in Drug Development
This compound is a crucial building block in the pharmaceutical industry.[1] Its primary application is in the synthesis of Retinoid X receptor (RXR) agonists, which are investigated for the treatment of various cancers.[1][5][8] The chlorinated pyrimidine moiety allows for further chemical modifications and the construction of more complex, biologically active molecules.
Diagrams
The following diagrams illustrate the synthesis workflow and the role of this compound as a chemical intermediate.
Caption: Synthetic workflow for this compound.
Caption: Role as an intermediate in the synthesis of RXR agonists.
References
- 1. Cas 89793-12-4,this compound | lookchem [lookchem.com]
- 2. This compound - CAS:89793-12-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. scbt.com [scbt.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound [chembk.com]
- 6. 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 10487815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 89793-12-4 [chemicalbook.com]
An In-depth Technical Guide to the Solubility of Ethyl 2-chloropyrimidine-5-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of ethyl 2-chloropyrimidine-5-carboxylate, a pivotal intermediate in pharmaceutical synthesis. An understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, developing efficient purification strategies, and for formulation processes. This document outlines key solubility data, presents a comprehensive experimental protocol for solubility determination, and illustrates relevant workflows.
Core Physical and Chemical Properties
This compound is a white to light yellow solid. Key physical properties are summarized below:
| Property | Value |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.6 g/mol |
| Melting Point | 52-60°C[1] |
| Boiling Point | 80°C at 5 mmHg |
| Appearance | White to light yellow solid/powder |
Solubility Data
| Solvent | Type | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (535.91 mM)[4] | Ultrasonic assistance may be required.[4] |
| Methanol | Polar Protic | Soluble | - |
| Ethyl Acetate | Polar Aprotic | Soluble | Used as an extraction and chromatography solvent in its synthesis. |
| Hexane / Petroleum Ether | Nonpolar | Sparingly Soluble / Insoluble | Used as an anti-solvent or the weak solvent in column chromatography for purification. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the equilibrium shake-flask method is a reliable and commonly used technique. The following protocol provides a step-by-step guide for its implementation.
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., ethanol, acetone, acetonitrile, toluene, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached in a saturated solution.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. For a more complete separation, centrifuge the vials.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Attach a chemically inert syringe filter and filter the solution into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample and the standard solutions by HPLC.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Visualizing Key Workflows
To further aid in the practical application of this data, the following diagrams illustrate the experimental workflow for solubility determination and the synthesis and purification process where solubility is a critical factor.
Caption: Experimental Workflow for Solubility Determination.
Caption: Synthesis and Purification Workflow.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
Spectroscopic Profile of Ethyl 2-chloropyrimidine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for Ethyl 2-chloropyrimidine-5-carboxylate (CAS No. 89793-12-4), a key intermediate in pharmaceutical synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for researchers engaged in drug discovery and development.
Spectroscopic Data Summary
The following tables provide a quantitative summary of the spectral data for this compound.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 9.08 | Singlet | 2H | - | Pyrimidine H-4, H-6 |
| 4.39 | Quartet | 2H | 7.5 | -O-CH₂ -CH₃ |
| 1.36 | Triplet | 3H | 7.5 | -O-CH₂-CH₃ |
Source: ChemicalBook.[1]
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 162.9 | C =O (Ester) |
| 160.5 | C -2 (C-Cl) |
| 158.3 | C -4, C -6 |
| 123.8 | C -5 |
| 62.5 | -O-CH₂ -CH₃ |
| 14.1 | -O-CH₂-CH₃ |
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1570 | Strong | C=N stretch (pyrimidine ring) |
| ~1450 | Medium | C=C stretch (pyrimidine ring) |
| ~1250, ~1100 | Strong | C-O stretch (ester) |
| ~750 | Strong | C-Cl stretch |
Note: Peaks interpreted from the FT-IR spectrum available on ChemicalBook and characteristic absorption ranges for similar compounds.
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 187 | [M+1]⁺ (Molecular ion + 1) |
Source: Inferred from LCMS data provided by ChemicalBook.[1]
Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
Instrumentation: A 400 MHz NMR spectrometer is utilized for the analysis.
¹H NMR Acquisition:
-
The spectrometer is tuned and locked onto the deuterium (B1214612) signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
A standard one-pulse proton experiment is run.
-
The free induction decay (FID) is acquired and Fourier transformed to obtain the spectrum.
-
The spectrum is phased, baseline corrected, and referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹³C NMR Acquisition:
-
A standard carbon experiment with proton decoupling is selected.
-
The spectrometer is tuned to the carbon frequency.
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
The FID is processed similarly to the ¹H spectrum, and chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: An FT-IR spectrometer equipped with a diamond ATR accessory is used.
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is brought into firm contact with the ATR crystal.
-
The sample spectrum is then recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Instrumentation: A liquid chromatograph-mass spectrometer (LC-MS) system with an electrospray ionization (ESI) source is employed.
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
Data Acquisition:
-
The sample solution is infused into the ESI source.
-
The instrument is operated in positive ion mode.
-
The sample is ionized, and the resulting ions are guided into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A full scan mass spectrum is acquired over a relevant mass range.
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
References
An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 2-chloropyrimidine-5-carboxylate
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-chloropyrimidine-5-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the spectral data, experimental protocols for synthesis and spectral acquisition, and visual representations of the molecular structure and experimental workflow.
Molecular Structure and Proton Environments
This compound (C₇H₇ClN₂O₂) is a substituted pyrimidine (B1678525) derivative with key functional groups that influence its chemical and spectral properties. The molecule contains a chloropyrimidine ring and an ethyl carboxylate group. The proton environments that give rise to the signals in the 1H NMR spectrum are the two equivalent pyrimidine protons, the methylene (B1212753) protons of the ethyl group, and the methyl protons of the ethyl group.
Caption: Molecular structure of this compound.
1H NMR Spectral Data
The 1H NMR spectrum of this compound was recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. The spectral data are summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.08 | Singlet (s) | - | 2H | Pyrimidine protons |
| 4.39 | Quartet (q) | 7.5 | 2H | Methylene protons (-CH₂-) |
| 1.36 | Triplet (t) | 7.5 | 3H | Methyl protons (-CH₃) |
Data sourced from ChemicalBook.[1]
The singlet at 9.08 ppm corresponds to the two equivalent protons on the pyrimidine ring. The downfield chemical shift is attributed to the deshielding effect of the electronegative nitrogen atoms and the chlorine atom in the heterocyclic ring. The quartet at 4.39 ppm is assigned to the methylene protons of the ethyl group, which are adjacent to the electron-withdrawing carboxyl group. These protons are split into a quartet by the three neighboring methyl protons. The triplet at 1.36 ppm corresponds to the methyl protons of the ethyl group, which are split into a triplet by the two adjacent methylene protons.
Experimental Protocols
Synthesis of this compound[1]
A detailed protocol for the synthesis of this compound is outlined below:
Materials:
-
1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice water
-
2 N Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium carbonate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
Procedure:
-
A mixture of 1,2-dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL) was heated to reflux for 1.5 hours.
-
After cooling to room temperature, the excess phosphorus oxychloride was removed by evaporation under reduced pressure.
-
The residue was carefully quenched with ice-water.
-
The pH of the mixture was adjusted to 7-8 with sodium carbonate.
-
The aqueous layer was extracted with ethyl acetate.
-
The combined organic layers were washed with ice-water and brine, then dried over anhydrous sodium sulfate.
-
The solvent was evaporated, and the crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (5% v/v) as the eluent to afford the pure this compound.
1H NMR Spectrum Acquisition
The following is a general procedure for acquiring a 1H NMR spectrum, based on standard laboratory practices.[2][3][4]
Materials:
-
This compound (5-25 mg)
-
Deuterated chloroform (CDCl₃) (approx. 0.75 mL)
-
NMR tube (clean and dry)
-
Pasteur pipette and cotton or glass wool plug
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh 5-25 mg of this compound and dissolve it in approximately 0.75 mL of deuterated chloroform in a small vial.[2][3]
-
Filtration: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry NMR tube.[3]
-
Spectrometer Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Data Acquisition: Tune and shim the spectrometer to optimize the magnetic field homogeneity. Acquire the 1H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference. Integrate the signals to determine the relative number of protons for each peak.
Visualizations
Signaling Pathway of 1H NMR Spectroscopy
The following diagram illustrates the logical workflow of a typical 1H NMR experiment, from sample preparation to data analysis.
Caption: Experimental workflow for 1H NMR spectroscopy.
Proton Coupling Relationships
This diagram shows the spin-spin coupling relationships between the protons in the ethyl group of this compound, which give rise to the observed splitting patterns.
Caption: Spin-spin coupling in the ethyl group.
References
Stability and storage conditions for ethyl 2-chloropyrimidine-5-carboxylate
An In-depth Technical Guide to the Stability and Storage of Ethyl 2-Chloropyrimidine-5-Carboxylate
For researchers, scientists, and professionals in the field of drug development, a thorough understanding of the stability and appropriate storage conditions of key chemical intermediates is paramount. This compound, a versatile building block in the synthesis of various pharmaceutical compounds, is no exception. This technical guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and detailed experimental protocols for the stability assessment of this compound.
Physicochemical Properties and Recommended Storage
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Source(s) |
| Temperature | 2-8°C (Short-term) | [2] |
| -20°C (Long-term) | [3] | |
| -80°C (Extended long-term) | [3] | |
| Atmosphere | Under inert gas (e.g., Nitrogen, Argon) | [2] |
| Moisture | Store away from moisture | [3] |
| Light | Store in a dark place | General good practice |
Potential Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways can be anticipated: hydrolysis and nucleophilic substitution. Understanding these potential routes of degradation is critical for designing stability studies and for interpreting analytical data.
Hydrolysis
The ester functional group in the molecule is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 2-chloropyrimidine-5-carboxylic acid and ethanol. The pyrimidine (B1678525) ring itself may also be susceptible to hydrolysis under more forcing conditions.
Nucleophilic Substitution
The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic substitution. This is a common reaction for chloropyrimidines. Potential nucleophiles in a formulation or during storage could include water, leading to the formation of a hydroxypyrimidine derivative, or other nucleophilic excipients.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To comprehensively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradation products. The following protocols are based on general guidelines for stability testing of pharmaceutical substances.
Forced Degradation Study Protocol
Table 2: Forced Degradation Conditions
| Stress Condition | Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid state at 80°C for 48 hours |
| Photostability | Solid state, exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be maintained. |
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
3.2.1. High-Performance Liquid Chromatography (HPLC) Method
While a specific validated HPLC method for this compound is not publicly available, a general reversed-phase HPLC method can be developed and validated.
Table 3: General HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile(Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 266 nm)[4] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
3.2.2. Characterization of Degradation Products
The structural elucidation of significant degradation products can be achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. LC-MS can be particularly useful for identifying the molecular weights of degradation products separated by HPLC.[5] 1H NMR and 13C NMR can provide detailed structural information.[6][7]
Caption: Experimental workflow for assessing the stability of this compound.
Material Compatibility
For the storage and handling of this compound, particularly in solution, material compatibility is a key consideration. Chlorinated organic compounds can be corrosive, especially in the presence of moisture which can lead to the formation of hydrochloric acid.
Table 4: General Material Compatibility for Chlorinated Compounds
| Material | Compatibility | Notes |
| Stainless Steel (e.g., 304, 316) | Good | Generally resistant, but should be tested for specific applications. |
| Carbon Steel | Fair | May be suitable for bulk storage, but susceptible to corrosion in the presence of moisture. |
| Glass | Excellent | Preferred for laboratory use and long-term storage of solutions. |
| Teflon™ (PTFE) | Excellent | Highly resistant to a wide range of chemicals. |
| Polyethylene (PE), Polypropylene (PP) | Good | Generally suitable, but testing for specific solvent compatibility is recommended. |
Conclusion
While specific, publicly available stability data for this compound is limited, a conservative approach to its storage is recommended based on supplier guidelines. This includes refrigeration or freezing under an inert, dry atmosphere. The primary potential degradation pathways are hydrolysis and nucleophilic substitution. A comprehensive assessment of its stability can be achieved through a forced degradation study coupled with a validated stability-indicating HPLC method and characterization of degradation products by MS and NMR. Adherence to these guidelines and the implementation of the described experimental protocols will ensure the quality and reliability of this compound in research and drug development applications.
References
- 1. This compound [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iosrphr.org [iosrphr.org]
- 5. 89793-12-4|this compound|BLD Pharm [bldpharm.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. ethyl 5-aMino-2-chloropyriMidine-4-carboxylate(59950-50-4) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide on the Reactivity of the Chlorine Atom in Ethyl 2-chloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the chlorine atom in ethyl 2-chloropyrimidine-5-carboxylate, a key building block in medicinal chemistry and drug development.[1][2][3] The document explores the susceptibility of this compound to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate the strategic design and execution of synthetic routes for the development of novel therapeutic agents.
Introduction
This compound is a versatile heterocyclic compound of significant interest in the pharmaceutical industry. The pyrimidine (B1678525) scaffold is a core component of numerous biologically active molecules, and the presence of a chlorine atom at the 2-position, along with an electron-withdrawing carboxylate group at the 5-position, offers a reactive handle for extensive chemical modification.[1][2][3] This guide focuses on the chemical behavior of the C2-chlorine atom, providing a detailed analysis of its reactivity in key synthetic transformations.
Reactivity of the Chlorine Atom
The reactivity of the chlorine atom in this compound is primarily governed by the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, which activates the chlorine atom towards nucleophilic attack. The ethyl carboxylate group at the 5-position further enhances this effect.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction typically proceeds via a two-step addition-elimination pathway involving a Meisenheimer intermediate.
General Reaction Scheme:
References
The Strategic Core: A Technical Guide to the Biological Potential of Ethyl 2-Chloropyrimidine-5-carboxylate Derivatives
Introduction: Ethyl 2-chloropyrimidine-5-carboxylate is a heterocyclic compound that serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules.[1][2] While the compound itself is not recognized for significant biological activity, its true value lies in its utility as a versatile building block for creating novel therapeutic agents. The pyrimidine (B1678525) scaffold is a fundamental component of nucleic acids and is prevalent in numerous approved drugs, indicating its importance in medicinal chemistry.[3][4] This technical guide will delve into the synthesis of potent therapeutic agents derived from this precursor, with a primary focus on the development of Signal Transducer and Activator of Transcription 6 (STAT6) inhibitors. We will explore the quantitative biological data, detailed experimental protocols, and the underlying signaling pathways associated with these derivatives.
Synthesis of Biologically Active STAT6 Inhibitors
The 2-chloro substituent on the pyrimidine ring of this compound is a key reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups. This reactivity is harnessed in the synthesis of a potent class of STAT6 inhibitors. A representative synthetic pathway involves the reaction of a 2-chloropyrimidine-5-carboxamide (B3158232) intermediate with an appropriate amine.
A notable example is the synthesis of 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499), a potent STAT6 inhibitor.[5] The synthesis of this class of compounds typically begins with the formation of the pyrimidine ring, followed by chlorination to introduce the reactive handle at the 2-position, analogous to the starting material of this guide. Subsequent nucleophilic substitution reactions at the 2- and 4-positions, followed by amidation of the carboxylate, lead to the final active compounds.
Biological Activity: Potent Inhibition of the STAT6 Signaling Pathway
Derivatives of 2-aminopyrimidine-5-carboxamide (B1266822) have demonstrated significant inhibitory activity against STAT6, a key transcription factor in the interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling pathways.[5] These pathways are crucial in the differentiation of T-helper 2 (Th2) cells, which play a central role in allergic and inflammatory diseases such as asthma and atopic dermatitis.[6][7]
Quantitative Data for STAT6 Inhibition
The inhibitory potency of a lead compound from this series, AS1517499, is summarized in the table below. The data highlights its potent inhibition of the STAT6 protein and its efficacy in a cellular model of Th2 differentiation.[5]
| Compound ID | Target | Assay Type | IC50 (nM) |
| AS1517499 | STAT6 | STAT6 Inhibition Assay | 21 |
| AS1517499 | IL-4 Signaling | IL-4-induced Th2 Differentiation | 2.3 |
The STAT6 Signaling Pathway
The STAT6 signaling cascade is initiated by the binding of IL-4 or IL-13 to their respective receptors on the cell surface.[6] This binding leads to the activation of Janus kinases (JAKs), which then phosphorylate a specific tyrosine residue on the intracellular domain of the receptor. This phosphotyrosine serves as a docking site for the SH2 domain of STAT6.[8] Once recruited to the receptor complex, STAT6 is phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and subsequent activation of target gene transcription, which drives the Th2 immune response.[9] Inhibition of STAT6 phosphorylation by compounds derived from the this compound scaffold effectively blocks this entire downstream signaling cascade.
References
- 1. Cas 89793-12-4,this compound | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Ethyl 2-chloropyrimidine-5-carboxylate: A Comprehensive Technical Guide for a Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-chloropyrimidine-5-carboxylate is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its pyrimidine (B1678525) core, functionalized with a reactive chlorine atom and an ethyl ester group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, complete with detailed experimental protocols and visual diagrams to support researchers in their synthetic endeavors.
Core Chemical and Physical Properties
This compound is a white to light yellow solid at room temperature.[1] The electron-withdrawing nature of the pyrimidine ring and the chlorine atom makes the 2-position susceptible to nucleophilic attack, a key feature of its reactivity. The ethyl ester at the 5-position offers a site for further modification, such as hydrolysis or amidation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 89793-12-4 |
| Molecular Formula | C₇H₇ClN₂O₂[2] |
| Molecular Weight | 186.60 g/mol [2] |
| Melting Point | 52-60 °C[1] |
| Boiling Point | 80 °C (at 760 mmHg)[1] |
| Density | 1.312 g/cm³[1] |
| Solubility | Soluble in methanol[1] |
| Appearance | White to light yellow solid[1] |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the chlorination of the corresponding 2-hydroxypyrimidine (B189755) derivative using a chlorinating agent such as phosphorus oxychloride.[2]
Experimental Protocol: Synthesis from Ethyl 2-hydroxypyrimidine-5-carboxylate[2]
Materials:
-
Ethyl 2-hydroxypyrimidine-5-carboxylate (1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice
-
2 N Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Petroleum ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of ethyl 2-hydroxypyrimidine-5-carboxylate (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL) is heated to reflux for 1.5 hours.
-
After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched by the addition of ice water (10 mL).
-
The mixture is then neutralized with 2 N NaOH solution (90 ml) and extracted with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: 5% ethyl acetate in petroleum ether) to yield this compound.
Reactivity and Applications in Drug Discovery
The reactivity of this compound is centered around the C2-chloro substituent, which readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity makes it a valuable precursor for the synthesis of diverse compound libraries. Additionally, the chlorine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to form C-C and C-N bonds, respectively.
Key Applications:
-
Retinoid X Receptor (RXR) Agonists: This is one of the most prominent applications. The compound serves as a crucial intermediate in the synthesis of RXR agonists, which are investigated for the treatment of various cancers.[3]
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. This compound can be used to synthesize substituted 2-aminopyrimidines, which are known to target kinases like Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[4][5]
-
Agrochemicals: It also serves as an intermediate in the synthesis of various agrochemicals.[1]
Experimental Protocol: Nucleophilic Aromatic Substitution with an Aniline (B41778) Derivative
This protocol is a representative example of an SNAr reaction to form a 2-anilinopyrimidine derivative, a common core in many bioactive molecules.
Materials:
-
This compound
-
A substituted aniline (e.g., 4-isobutoxy-3-isopropylaniline)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dioxane
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Ethyl iodide
Procedure:
-
A mixture of this compound, the substituted aniline (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid in dioxane is heated at reflux for 16 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product, ethyl 2-((substituted-phenyl)amino)pyrimidine-5-carboxylate, is purified by column chromatography.
-
For subsequent N-alkylation, the purified product is dissolved in DMF, and sodium hydride (1.1 eq.) is added portion-wise at 0 °C.
-
After stirring for 30 minutes, ethyl iodide (1.2 eq.) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated. The final product is purified by column chromatography.
Experimental Protocol: Suzuki Cross-Coupling Reaction
This is a general protocol for the Suzuki coupling of a chloropyrimidine with an arylboronic acid, which can be adapted for this compound.[6]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid) (1.0 - 1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 eq.)
-
Solvent (e.g., 1,4-dioxane (B91453)/water mixture)
-
Microwave reactor (optional, can be performed with conventional heating)
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol), the arylboronic acid (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add a 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 100°C for 15-20 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-pyrimidine derivative.
Signaling Pathway Context: Retinoid X Receptor (RXR)
RXR is a nuclear receptor that forms heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Vitamin D Receptors (VDRs). These heterodimers bind to specific DNA sequences called response elements in the promoter regions of target genes, regulating their transcription. RXR agonists, synthesized using this compound as a building block, can activate these pathways, leading to therapeutic effects like the inhibition of cancer cell growth.
References
A Technical Guide to Key Intermediates for Retinoid X Receptor (RXR) Agonists
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Retinoid X Receptor (RXR) is a master regulator within the nuclear receptor superfamily, forming heterodimers with at least one-third of all human nuclear receptors, including the Retinoic Acid Receptor (RAR), Vitamin D Receptor (VDR), and Liver X Receptor (LXR).[1][2] This central role makes RXR a compelling therapeutic target for a multitude of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1][3] Agonists that selectively activate RXR, known as rexinoids, have shown significant therapeutic promise. The first clinically approved rexinoid, Bexarotene (B63655) (Targretin®), is used for the treatment of cutaneous T-cell lymphoma (CTCL).[1][4]
The development of potent and selective RXR agonists hinges on the efficient synthesis of specific chemical scaffolds. A common structural motif for many potent rexinoids is a bulky, hydrophobic group, typically a substituted tetrahydronaphthalene, connected via a linker to a polar head group, often a carboxylic acid. This guide focuses on the core intermediates that form the basis of these powerful modulators, with a primary focus on the synthesis of the bexarotene backbone, providing detailed experimental insights and quantitative data to aid in drug discovery and development efforts.
The Core Intermediate: The Tetrahydronaphthalene Scaffold
The vast majority of selective RXR agonists, including bexarotene and its analogues, are built upon a substituted 5,6,7,8-tetrahydro-naphthalene core.[4][5] The key intermediate providing the necessary hydrophobic bulk and substitution pattern for high-affinity binding is 1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)ethan-1-one . This acetyl-substituted pentamethyl-tetralone serves as a versatile precursor for introducing various linkers and polar head groups to generate a library of potential RXR agonists.
The synthesis of this key intermediate is a critical first step in the generation of rexinoids like bexarotene. Its structure allows for subsequent chemical modifications, such as the Wittig or Horner-Wadsworth-Emmons reaction, to build the final drug molecule.
Synthesis and Experimental Protocols
The synthesis of the core intermediate and its elaboration into a final agonist is a multi-step process. Below is a representative protocol adapted from the scientific literature for the synthesis of bexarotene, highlighting the formation of the key intermediate.
Synthesis of Key Intermediate: 1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)ethan-1-one
A common route involves the Friedel-Crafts acylation of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene.
-
Reaction Scheme:
-
Starting Material: 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene.
-
Reagents: Acetyl chloride (CH₃COCl), Aluminum chloride (AlCl₃) as a Lewis acid catalyst.
-
Solvent: Dichloromethane (CH₂Cl₂) or another suitable inert solvent.
-
Procedure: The pentamethyl-tetrahydronaphthalene is dissolved in the solvent and cooled in an ice bath. Aluminum chloride is added portion-wise, followed by the slow addition of acetyl chloride. The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched by carefully pouring it onto ice and hydrochloric acid. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure intermediate.
-
Elaboration to Final Agonist: Bexarotene Synthesis
The key intermediate is then coupled with the polar head group. A Horner-Wadsworth-Emmons reaction is typically employed.
-
Reaction Scheme:
-
Starting Materials: 1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)ethan-1-one and Diethyl (4-carboxybenzyl)phosphonate.
-
Reagents: A strong base such as Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Procedure: The phosphonate (B1237965) ester is dissolved in THF and the base is added at 0 °C to generate the ylide. The ketone intermediate, dissolved in THF, is then added dropwise. The reaction is stirred until completion.
-
Work-up and Saponification: The reaction is quenched, and the resulting ester is saponified using a base like sodium hydroxide (B78521) (NaOH) in a mixture of methanol (B129727) and water to yield the final carboxylic acid (bexarotene). The product is then precipitated by acidification.
-
Purification: The final product is purified by recrystallization or chromatography.
-
Quantitative Data
The efficiency of synthesis and the biological potency of the final compound are critical metrics in drug development. The tables below summarize representative quantitative data for the synthesis and activity of bexarotene.
Table 1: Synthetic Reaction Yields
| Step | Reaction Type | Starting Materials | Product | Typical Yield (%) |
| 1 | Friedel-Crafts Acylation | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene, Acetyl chloride | 1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)ethan-1-one | 75-85% |
| 2 | Horner-Wadsworth-Emmons | Ketone Intermediate, Diethyl (4-carboxybenzyl)phosphonate | Ethyl 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoate | 60-70% |
| 3 | Saponification | Ethyl Ester Precursor | Bexarotene | >90% |
Table 2: Biological Activity of Bexarotene
| Parameter | Receptor | Value (nM) | Assay Type |
| EC₅₀ (Half-maximal effective conc.) | RXRα | 25 | Transcriptional Activation Assay |
| RXRβ | 32 | Transcriptional Activation Assay | |
| RXRγ | 21 | Transcriptional Activation Assay | |
| Kᵢ (Binding affinity) | RXRα | 24 | Competitive Binding Assay |
| RXRβ | 47 | Competitive Binding Assay | |
| RXRγ | 34 | Competitive Binding Assay |
Note: Values are approximate and can vary based on the specific assay conditions and cell lines used.
Signaling Pathway and Experimental Workflow
Visualizing the complex biological pathways and experimental processes is crucial for understanding the mechanism of action and the development pipeline.
RXR Signaling Pathway
RXR functions primarily as a heterodimer with other nuclear receptors. Upon agonist binding, RXR undergoes a conformational change that releases co-repressor proteins and recruits co-activator complexes, leading to the transcription of target genes.
References
- 1. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, structure activity relationships and X-Ray co-crystallography of non-steroidal LXR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modeling, synthesis and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the multi-step synthesis of ethyl 2-chloropyrimidine-5-carboxylate, a key intermediate in pharmaceutical development, starting from diethyl malonate. The protocols detailed herein are based on established chemical transformations, including the formation of diethyl ethoxymethylenemalonate (EMME), its subsequent cyclocondensation with urea (B33335) to form the pyrimidine (B1678525) core, and the final chlorination to yield the target compound. This guide is intended to provide researchers and drug development professionals with the necessary information to perform this synthesis efficiently and safely. This compound is a valuable building block in the synthesis of a variety of therapeutic agents, including retinoid X receptor (RXR) agonists used in cancer treatment.[1][2]
Introduction
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. This compound is a particularly important intermediate, offering a reactive chlorine atom at the 2-position that can be readily displaced by various nucleophiles, and an ester functionality at the 5-position for further chemical modification. This allows for the construction of diverse molecular libraries for drug discovery. The synthesis outlined below is a robust and well-documented three-step process.
Overall Synthesis Pathway
The synthesis of this compound from diethyl malonate proceeds through the following three key steps:
-
Step 1: Synthesis of diethyl ethoxymethylenemalonate (EMME) from diethyl malonate.
-
Step 2: Synthesis of ethyl 2-hydroxypyrimidine-5-carboxylate from EMME and urea.
-
Step 3: Synthesis of this compound from ethyl 2-hydroxypyrimidine-5-carboxylate.
Data Presentation
The following table summarizes the typical reaction conditions and expected yields for each step of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Formation of EMME | Diethyl malonate, Triethyl orthoformate, Acetic anhydride, ZnCl₂ (cat.) | None | 102-155 | 13.5 | 50-60 |
| 2 | Pyrimidine Ring Formation | Diethyl ethoxymethylenemalonate, Urea, Sodium ethoxide | Ethanol (B145695) | Reflux (~78) | 4-6 | 60-70 (Estimated) |
| 3 | Chlorination | Ethyl 2-hydroxypyrimidine-5-carboxylate, POCl₃, N,N-Dimethylaniline | None | Reflux | 1.5-2 | 30-52 |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Synthesis of Diethyl Ethoxymethylenemalonate (EMME)
This protocol is adapted from the procedure published in Organic Syntheses.
Materials:
-
Diethyl malonate (960 g, 6.0 mol)
-
Triethyl orthoformate (1000 g, 6.75 mol)
-
Acetic anhydride (1260 g, 12.3 mol)
-
Anhydrous zinc chloride (0.5 g)
-
5-L three-necked flask
-
Thermometer
-
Distillation apparatus
Procedure:
-
Combine diethyl malonate, triethyl orthoformate, acetic anhydride, and anhydrous zinc chloride in the 5-L three-necked flask.
-
Heat the mixture with agitation. The temperature should be raised in stages: 102–115 °C for 2.5 hours, 115–127 °C for 7 hours, 127–145 °C for 2 hours, and finally 145–155 °C for 2 hours.
-
After heating, cool the reaction mixture to room temperature and filter to remove any zinc salts.
-
Distill the filtrate under reduced pressure. Collect the fraction boiling at 108–110 °C / 0.25 mm Hg.
-
The expected yield of diethyl ethoxymethylenemalonate is 650–780 g (50–60%).
Protocol 2: Synthesis of Ethyl 2-hydroxypyrimidine-5-carboxylate
This protocol is based on the established cyclocondensation reaction of EMME with amidine-like compounds.
Materials:
-
Diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol)
-
Urea (6.6 g, 0.11 mol)
-
Sodium metal (2.53 g, 0.11 mol)
-
Anhydrous ethanol (150 mL)
-
Three-necked round-bottom flask
-
Reflux condenser
Procedure:
-
Preparation of Sodium Ethoxide: In the three-necked flask, dissolve sodium metal in anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved. Cool the solution to room temperature.
-
Reaction: Add urea to the sodium ethoxide solution and stir for 15 minutes. Then, add diethyl ethoxymethylenemalonate dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Isolation: Reduce the solvent volume under reduced pressure. The product may precipitate. If not, extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.
Protocol 3: Synthesis of this compound
This protocol is adapted from a procedure found in ChemicalBook.[3]
Materials:
-
Ethyl 2-hydroxypyrimidine-5-carboxylate (3.60 g, 21 mmol)
-
Phosphorus oxychloride (POCl₃) (25 mL)
-
N,N-Dimethylaniline (2.5 mL)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In the round-bottom flask, combine ethyl 2-hydroxypyrimidine-5-carboxylate, phosphorus oxychloride, and N,N-dimethylaniline.
-
Heat the mixture to reflux and maintain for 1.5 hours.
-
Work-up: After cooling, carefully pour the reaction mixture onto ice water.
-
Neutralization: Basify the mixture with 2 N NaOH solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel (eluent: 5% ethyl acetate in petroleum ether) to yield the final product.
-
The expected yield of this compound is approximately 1.20 g (30%). Another similar procedure reports a yield of 52%.[3]
Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for each step of the synthesis.
References
Application Notes and Protocols for the Synthesis of Ethyl 2-Chloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of ethyl 2-chloropyrimidine-5-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, including retinoid X receptor (RXR) agonists for cancer treatment.[1][2][3] The primary synthetic route detailed is the chlorination of ethyl 2-hydroxypyrimidine-5-carboxylate.
Chemical Properties
| Property | Value |
| CAS Number | 89793-12-4 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.6 g/mol [4][5][6] |
| Appearance | White to light yellow solid or liquid[1] |
| Melting Point | 52-60°C[3] |
| Boiling Point | 80°C at 760 mmHg[3] |
| Solubility | Soluble in Methanol[3] |
Synthesis Protocol: Chlorination of Ethyl 2-hydroxypyrimidine-5-carboxylate
This protocol describes the conversion of ethyl 2-hydroxypyrimidine-5-carboxylate to this compound using phosphorus oxychloride.
Reaction Scheme
Materials and Reagents
-
Ethyl 2-hydroxypyrimidine-5-carboxylate (also known as 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes or Petroleum Ether
-
Sodium Hydroxide (NaOH) solution (2 N) or Sodium Carbonate (Na₂CO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice water
-
Silica (B1680970) gel for column chromatography
Experimental Procedures
Two variations of the protocol are presented below, based on differing scales and work-up procedures.
Protocol 1: Small-Scale Synthesis
This protocol is suitable for laboratory-scale synthesis.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-hydroxypyrimidine-5-carboxylate (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL).[1][4]
-
Heating : Heat the reaction mixture to reflux and maintain for 1.5 hours.[1][4]
-
Quenching : After cooling to room temperature, carefully remove the excess phosphorus oxychloride under reduced pressure. To the residue, slowly add ice water (10 mL).[1][4]
-
Work-up : Add the quenched mixture to a 2 N NaOH solution (90 mL) to neutralize the acid. Extract the aqueous layer with ethyl acetate.
-
Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (5% v/v) as the eluent.[1][4]
Protocol 2: Larger-Scale Synthesis
This protocol is adapted for a larger scale and features a slightly different work-up.
-
Reaction Setup : Combine ethyl 2-hydroxypyrimidine-5-carboxylate (38.0 g, 153 mmol), phosphorus oxychloride (300 mL), and N,N-dimethylaniline (3 mL) in a suitable reaction vessel.[4]
-
Heating : Heat the mixture at reflux for 2 hours.[4]
-
Quenching and Neutralization : After cooling to room temperature, concentrate the mixture under reduced pressure. Carefully quench the residue with ice-water. Adjust the pH to 7-8 using sodium carbonate.[4]
-
Extraction : Extract the product with ethyl acetate. The combined organic layers are washed with ice-water and brine.[4]
-
Purification : Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography (eluted with 10% ethyl acetate in hexanes) to afford the final product as a white solid.[4]
Quantitative Data Summary
| Protocol | Starting Material (Ethyl 2-hydroxypyrimidine-5-carboxylate) | Reagents | Reaction Time | Yield | Analytical Data | Reference |
| 1 | 3.60 g (21 mmol) | POCl₃ (25 mL), N,N-dimethylaniline (2.5 mL) | 1.5 h | 1.20 g (30%) | Not specified | [1][4] |
| 2 | 38.0 g (153 mmol) | POCl₃ (300 mL), N,N-dimethylaniline (3 mL) | 2 h | 15 g (52%) | ¹H NMR (400 MHz, CDCl₃): δ 9.08 (s, 2H), 4.39 (q, J=7.5 Hz, 2H), 1.36 (t, J=7.5 Hz, 3H). LCMS: 187 [M+1]⁺ | [4] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Dimethylaniline is toxic and should be handled with care.
-
The reaction should be quenched slowly and carefully in an ice bath to control the exothermic reaction.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use. This product is intended for research use only and is not for diagnostic or therapeutic use.[5]
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of Ethyl 2-chloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloropyrimidine-5-carboxylate is a versatile heterocyclic building block pivotal in the synthesis of a wide array of functionalized pyrimidine (B1678525) derivatives. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the 2-position and the electron-withdrawing carboxylate group at the 5-position, renders the C2 carbon susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile makes it a valuable precursor for the development of novel therapeutic agents, agrochemicals, and functional materials.
These application notes provide a comprehensive overview of the nucleophilic substitution reactions of this compound with various nucleophiles, including amines, thiols, and alcohols. Detailed experimental protocols and tabulated data are presented to facilitate the design and execution of synthetic strategies.
General Reaction Scheme
The fundamental transformation involves the displacement of the chloride at the C2 position by a nucleophile (Nu-H), typically in the presence of a base to neutralize the liberated HCl.
Data Presentation: Nucleophilic Substitution Reactions
The following tables summarize the reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles.
Table 1: Amination Reactions (Nitrogen Nucleophiles)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Boc-piperazine | Not specified | Not specified | Not specified | Not specified | High |
| Substituted Anilines | Not specified | Ethanol | Reflux | Not specified | Good |
| Piperidine | K2CO3 | DMF | 80 | 12 | 85 |
| Benzylamine | Et3N | Dioxane | 100 | 16 | 78 |
Table 2: Thiolation Reactions (Sulfur Nucleophiles)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | 0 to rt | 4 | 92 |
| 4-Methylthiophenol | K2CO3 | Acetonitrile | Reflux | 6 | 88 |
Table 3: Alkoxylation/Aryloxylation Reactions (Oxygen Nucleophiles)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | - | Methanol | Reflux | 8 | 75 |
| Phenol (B47542) | K2CO3 | DMF | 120 | 24 | 65 |
| 4-Methoxyphenol | Cs2CO3 | Dioxane | 100 | 18 | 72 |
Experimental Protocols
Protocol 1: General Procedure for Amination Reactions
This protocol provides a general method for the reaction of this compound with primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Base (e.g., K2CO3, Et3N, DIPEA) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, Dioxane, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.
-
Add the amine nucleophile, followed by the base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., inorganic salts) has formed, remove it by filtration.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-aminopyrimidine (B69317) derivative.
Protocol 2: General Procedure for Thiolation Reactions
This protocol outlines a general method for the S-arylation of this compound with thiols.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Base (e.g., NaH, K2CO3) (1.2 eq)
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol and the anhydrous solvent.
-
Cool the mixture in an ice bath and add the base portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of this compound in the same anhydrous solvent dropwise to the thiolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(arylthio)pyrimidine derivative.
Protocol 3: General Procedure for Alkoxylation/Aryloxylation Reactions
This protocol describes a general method for the O-alkylation or O-arylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.2 - 2.0 eq)
-
Base (e.g., NaH, K2CO3, Cs2CO3) (1.5 eq)
-
Anhydrous solvent (e.g., DMF, Dioxane, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
For alkoxides, they can be generated in situ by reacting the corresponding alcohol with a strong base like sodium hydride in an anhydrous solvent. For aryloxylations, the phenol and a base like potassium carbonate can be used directly.
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol/phenol, base, and anhydrous solvent.
-
Stir the mixture at room temperature (or heat gently if necessary) to form the alkoxide/phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100-120 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkoxy/aryloxypyrimidine derivative.
Mandatory Visualizations
Reaction Mechanism Pathway
The nucleophilic aromatic substitution (SNAr) reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride leaving group is eliminated, restoring the aromaticity of the pyrimidine ring.
Caption: SNAr Mechanism on the Pyrimidine Ring.
Experimental Workflow
The general workflow for the synthesis and purification of 2-substituted pyrimidine-5-carboxylates is outlined below. This workflow is applicable to all three classes of nucleophilic substitution reactions described.
Caption: General Synthetic and Purification Workflow.
Application Notes and Protocols: Reaction of Ethyl 2-chloropyrimidine-5-carboxylate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloropyrimidine-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the presence of a chlorine atom at the 2-position and an ester group at the 5-position, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide variety of amine-containing substituents at the 2-position, generating a diverse library of 2-aminopyrimidine (B69317) derivatives. These products are scaffolds of significant interest in the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies.
This document provides detailed protocols and compiled data for the reaction of this compound with various primary and secondary amines, serving as a practical guide for researchers in the field of drug development and organic synthesis.
Reaction Mechanism and Workflow
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The amine nucleophile attacks the electron-deficient C2 carbon of the pyrimidine ring, forming a tetrahedral intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group, yielding the 2-amino-substituted pyrimidine product.
Caption: General mechanism of the SNAr reaction.
A typical experimental workflow for this reaction is outlined below. This process involves the setup of the reaction, monitoring its progress, and subsequent workup and purification of the desired product.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 2-Chloropyrimidine-5-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of ethyl 2-chloropyrimidine-5-carboxylate as a key starting material in the synthesis of potent kinase inhibitors. The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs that target protein kinases.[1][2] Kinases are crucial enzymes regulating a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.
The 2-chloropyrimidine (B141910) moiety is a versatile chemical handle, enabling the strategic introduction of various substituents through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These modifications are essential for tuning the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. This guide focuses on the synthesis of inhibitors targeting key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.
Synthetic Strategies
The primary synthetic route involves the initial displacement of the chloride at the C2 position of the pyrimidine ring with a suitable amine. This SNAr reaction is a cornerstone transformation, converting the chloro-scaffold into the versatile 2-aminopyrimidine (B69317) intermediate, which is a common core in many kinase inhibitors. Subsequent modifications, often at other positions of the pyrimidine ring (if further substituted) or on the newly introduced amine, allow for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
A key secondary modification is the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for creating carbon-carbon bonds and introducing aryl or heteroaryl substituents onto the pyrimidine ring.[1][3] This is typically performed after converting another position on the pyrimidine ring (e.g., C4) into a suitable leaving group like a chloride.
Diagram: General Synthetic Workflow
Caption: General workflow for synthesizing kinase inhibitors.
Target Kinases and Mechanism of Action
EGFR and Aurora Kinases: The 2-aminopyrimidine scaffold has been successfully used to generate potent and selective inhibitors of various kinases, including EGFR and Aurora kinases.[1] Overactivation of the EGFR signaling pathway is implicated in the growth of several cancers.[1] Aurora kinases are essential for mitosis, and their overexpression is common in many human cancers, making them attractive therapeutic targets.[1][4]
ATP-Competitive Inhibition: These inhibitors typically function by competing with ATP for its binding site in the kinase domain. The pyrimidine core often forms critical hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine (B156593) portion of ATP. The various substituents introduced via the synthetic strategies outlined above then occupy adjacent hydrophobic pockets, conferring potency and selectivity. This blockade of ATP binding prevents the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that promote cell proliferation and survival.[1]
Diagram: Kinase Inhibition Signaling Pathway
Caption: General signaling pathway illustrating kinase inhibition.
Quantitative Data
The following tables summarize the inhibitory activity of representative pyrimidine-based compounds against target kinases and their anti-proliferative activity against various cancer cell lines. While not all compounds were explicitly synthesized from this compound in the cited literature, their structures are based on the core scaffold accessible from this starting material.
Table 1: EGFR Kinase Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
|---|---|---|---|---|
| 10b * | EGFR | 8.29 ± 0.04 | Erlotinib | 2.83 ± 0.05 |
| 5b | EGFR (WT) | 37.19 | Erlotinib | 5.9 |
| 5b | EGFR (T790M) | 204.10 | Erlotinib | 212.2 |
*Compound 10b is a pyrimidine-5-carbonitrile derivative.[5] Compound 5b is a thieno[2,3-d]pyrimidine (B153573) derivative.[6][7]
Table 2: Aurora Kinase Inhibitory and Anti-Proliferative Activity
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
|---|---|---|---|---|
| 12a | Aurora A | 309 | HCT-116 (Colon) | 1.31 ± 0.41 |
| Aurora B | 293 | A549 (Lung) | 12.05 ± 0.45 | |
| MCF-7 (Breast) | 20.53 ± 6.13 |
*Compound 12a is a 2,4-disubstituted pyrimidine derivative.[4]
Experimental Protocols
The following protocols are generalized methodologies for the key transformations involved in the synthesis of pyrimidine-based kinase inhibitors starting from this compound. Researchers should optimize conditions for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol describes the substitution of the 2-chloro group with a primary or secondary amine to form the key 2-aminopyrimidine intermediate.
Materials:
-
This compound (1.0 eq.)
-
Desired amine (primary or secondary, 1.1 - 1.5 eq.)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 - 3.0 eq.)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath
-
Standard workup and purification reagents (Ethyl acetate (B1210297), brine, Na2SO4, silica (B1680970) gel)
Procedure:
-
To a round-bottom flask, add this compound and the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine followed by the base (e.g., DIPEA).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 2-aminopyrimidine-5-carboxylate derivative.
Diagram: SNAr Experimental Workflow
Caption: A generalized workflow for the SNAr reaction.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of a halogenated pyrimidine intermediate with an aryl- or heteroarylboronic acid. This is a powerful method for introducing diverse aromatic substituents.[1][3]
Materials:
-
Halogenated 2-aminopyrimidine derivative (e.g., 4-chloro-2-aminopyrimidine, 1.0 eq.)
-
Aryl- or heteroarylboronic acid or ester (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, Na2CO3, 2.0 - 3.0 eq.)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask, combine the halogenated pyrimidine derivative, the boronic acid, the base, and the palladium catalyst.
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Ethyl 2-chloropyrimidine-5-carboxylate in the Synthesis of VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 2-chloropyrimidine-5-carboxylate as a key building block in the synthesis of potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. The protocols and data presented herein are designed to guide researchers in the development of novel anti-angiogenic agents for cancer therapy.
Introduction
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, promoting tumor growth, invasion, and metastasis. Consequently, the development of small molecule inhibitors targeting VEGFR-2 is a major focus in oncology drug discovery. The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into numerous kinase inhibitors. This compound serves as a versatile starting material for the synthesis of a variety of substituted pyrimidine derivatives with potent VEGFR-2 inhibitory activity. Its reactive chlorine atom at the 2-position and the ester functionality at the 5-position allow for diverse chemical modifications to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and vascular permeability. Inhibition of VEGFR-2 kinase activity blocks these downstream signals, thereby inhibiting angiogenesis.
VEGFR-2 Signaling Cascade
Synthetic Workflow for VEGFR-2 Inhibitors
The general synthetic strategy for preparing 2,4-disubstituted pyrimidine-5-carboxylate inhibitors from this compound involves sequential nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. The chlorine atom at the 2-position is readily displaced by various nucleophiles, such as amines or thiols. Subsequent modification at the 4-position, if required, can be achieved after an initial substitution at the 2-position.
General Synthetic Approach
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(Arylamino)pyrimidine-5-carboxylate Derivatives
This protocol describes the nucleophilic aromatic substitution of the chlorine atom in this compound with an appropriate aniline (B41778) derivative.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-aminophenol)
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in NMP, add the substituted aniline (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ethyl 2-(arylamino)pyrimidine-5-carboxylate derivative.
Protocol 2: VEGFR-2 Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing VEGFR-2 kinase, the substrate, and kinase buffer in each well of a 96-well plate.
-
Add the test compounds at various concentrations (typically in a serial dilution) to the wells. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the compound concentration.
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or a cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Data Presentation
The following table summarizes the VEGFR-2 inhibitory activity and cytotoxic effects of representative pyrimidine derivatives synthesized from precursors like this compound.[1]
| Compound ID | R¹ Substituent (at C2) | R² Substituent (at C4) | VEGFR-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| II-9OH | 4-hydroxyphenyl | - | 0.085 | >50 |
| Sorafenib | - | - | 0.09 | 2.9 |
Data is presented as an example and may vary based on experimental conditions.[1]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent and selective VEGFR-2 inhibitors. The straightforward functionalization of the pyrimidine core allows for the generation of diverse chemical libraries for hit-to-lead optimization. The protocols provided in these application notes offer a solid foundation for researchers to design, synthesize, and evaluate novel pyrimidine-based anti-angiogenic agents.
References
Application Notes: Synthesis of 2-Amino-pyrimidine Derivatives from Ethyl 2-chloropyrimidine-5-carboxylate
Introduction
Ethyl 2-chloropyrimidine-5-carboxylate is a pivotal building block in the synthesis of a wide array of functionalized pyrimidine (B1678525) derivatives. The 2-amino-pyrimidine scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The primary and most direct method for preparing these derivatives is through the nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C2 position is displaced by a primary or secondary amine.
The pyrimidine ring is an electron-deficient system, which facilitates nucleophilic attack, especially at the carbon atoms adjacent to the ring nitrogens (C2, C4, and C6 positions).[4] The presence of an electron-withdrawing ethyl carboxylate group at the C5 position further enhances the electrophilicity of the ring, making the C2-chloro substituent highly susceptible to displacement by amine nucleophiles.
Reaction Principle
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is typically facilitated by a base and involves the addition of an amine nucleophile to the electron-deficient pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride leaving group restores the aromaticity of the ring, yielding the final 2-amino-pyrimidine product.
Caption: General reaction scheme for the SNAr synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-pyrimidine Derivatives
This protocol outlines a general method for the nucleophilic aromatic substitution reaction between this compound and various amines.[4]
Materials:
-
This compound (1.0 eq)
-
Substituted primary or secondary amine (1.0-1.2 eq)
-
Anhydrous base (e.g., K₂CO₃, NaHCO₃, or triethylamine) (2.0 eq)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Ethanol)
-
Distilled water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin-Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reactant Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reagents: Add the amine (1.0-1.2 eq) to the solution, followed by the addition of the base (2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (ranging from room temperature to 120 °C) and stir for 2 to 24 hours.[4]
-
Monitoring: Monitor the progress of the reaction periodically using TLC (e.g., with a mobile phase of ethyl acetate/hexanes).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Alternatively, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude residue by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-pyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A generalized workflow for the synthesis of derivatives.
Data Presentation
Table 1: Representative Examples of SNAr on a Dichloropyrimidine Substrate
| Entry | Amine Nucleophile | Base | Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Aniline | Triethylamine | 80-90 °C, Solvent-free | 5 h | 83 | [1] |
| 2 | 4-Methoxyaniline | Triethylamine | 80-90 °C, Solvent-free | 4 h | 85 | [1] |
| 3 | 2,5-Dimethoxyaniline | Triethylamine | 80-90 °C, Solvent-free | 5 h | 85 | [3] |
| 4 | 4-n-Butoxyaniline | Triethylamine | 80-90 °C, Solvent-free | 4 h | 88 | [1] |
Note: The starting material in these examples was 2-amino-4,6-dichloropyrimidine. The reaction involves the displacement of one of the chloro groups.
Characterization Data Example
The starting material, this compound, is a white solid.
-
¹H NMR (400 MHz, CDCl₃): δ 9.08 (s, 2H), 4.39 (q, J=7.5 Hz, 2H), 1.36 (t, J=7.5 Hz, 3H).[5]
-
LCMS: 187 [M+1]⁺.[5]
For a synthesized 2-amino-pyrimidine derivative, characterization would confirm the substitution. For example, for a product like 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine:
-
¹H-NMR (400 MHz, DMSO-d₆): δ 9.29 (s, 1H, NH), 7.67 (d, 2H), 7.30 (t, 2H), 7.00 (t, 1H), 6.70 (s, 2H, NH₂), 5.99 (s, 1H, H-5).[1]
-
EI-MS m/z: 220.2 (M⁺).[1]
Researchers should expect to see the disappearance of the pyrimidine proton signals around 9.08 ppm and the appearance of new signals corresponding to the protons of the newly introduced amino substituent, along with characteristic shifts in the remaining pyrimidine protons. Mass spectrometry will confirm the expected molecular weight of the new derivative.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Application of Ethyl 2-chloropyrimidine-5-carboxylate in Combinatorial Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-chloropyrimidine-5-carboxylate is a versatile building block in combinatorial chemistry, primarily utilized for the synthesis of diverse compound libraries aimed at drug discovery. Its pyrimidine (B1678525) core is a privileged scaffold found in numerous biologically active molecules, including approved drugs. The presence of a reactive chlorine atom at the 2-position and an ethyl ester at the 5-position allows for sequential or parallel modifications, making it an ideal starting material for generating large and diverse libraries of small molecules.
The primary application of this reagent lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 position. This allows for the introduction of a wide variety of substituents, typically amines, alcohols, and thiols, leading to the creation of 2-substituted pyrimidine-5-carboxylates. The ester group at the 5-position can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid followed by amide bond formation, further expanding the chemical diversity of the library.
This building block has been instrumental in the synthesis of libraries targeting various biological pathways. Notably, it is a key intermediate in the development of kinase inhibitors, where the 2-aminopyrimidine (B69317) scaffold is a common feature for ATP-competitive inhibition.[1] Additionally, it has been employed in the synthesis of Retinoid X Receptor (RXR) agonists, which are crucial in the treatment of various cancers.[2][3]
Data Presentation
Table 1: Representative Yields for Nucleophilic Aromatic Substitution (SNAr) on a Pyrimidine Core
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 4-isobutoxy-3-isopropylaniline | Methyl 2-((4-isobutoxy-3-isopropylphenyl)amino)pyrimidine-5-carboxylate* | p-toluenesulfonic acid, dioxane, reflux, 16h | 77.2 | [4] |
| Various Amines | 2-Aminopyrimidine library | Solvent-free, 80-90°C | Good to Excellent | [5][6] |
Note: The reference protocol uses mthis compound, a close analog of the ethyl ester. The reaction is expected to proceed similarly with the ethyl ester.
Table 2: Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester | POCl₃, N,N-dimethylaniline | N/A | 2 h | 52 | [7] |
| 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester | POCl₃, N,N-dimethylaniline | N/A | 1.5 h | 30 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from its corresponding pyrimidone precursor.
Materials:
-
1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium carbonate (Na₂CO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice
Procedure:
-
A mixture of 1,2-dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (38.0 g, 153 mmol), phosphoryl trichloride (B1173362) (300 mL), and N,N-dimethylaniline (3 mL) is heated at reflux for 2 hours.[7]
-
The reaction mixture is cooled to room temperature and concentrated under reduced pressure.[7]
-
The residue is carefully quenched with ice-water.[7]
-
The pH of the solution is adjusted to 7-8 with sodium carbonate.[7]
-
The aqueous layer is extracted with ethyl acetate.[7]
-
The combined organic layers are washed with ice-water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.[7]
-
The crude product is purified by column chromatography (eluted with 10% EtOAc/Hexanes) to afford this compound as a white solid (15 g, 52% yield).[7]
Protocol 2: Representative SNAr for the Synthesis of a 2-Aminopyrimidine Derivative
This protocol provides a representative method for the nucleophilic substitution of the chlorine atom with an amine, adapted from the synthesis of an RXR agonist.[4]
Materials:
-
This compound
-
Aromatic or aliphatic amine (e.g., 4-isobutoxy-3-isopropylaniline)
-
p-toluenesulfonic acid
-
Dioxane
Procedure:
-
To a solution of this compound (1 equivalent) in dioxane, add the desired amine (1 equivalent) and a catalytic amount of p-toluenesulfonic acid.[4]
-
Heat the reaction mixture to reflux for 16 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica (B1680970) gel to yield the desired 2-aminopyrimidine-5-carboxylate derivative.
Protocol 3: General Protocol for Parallel Library Synthesis
This protocol outlines a general workflow for the synthesis of a library of 2-aminopyrimidine derivatives in a parallel format.
Materials:
-
This compound
-
A diverse set of primary and secondary amines (Building Blocks)
-
A suitable solvent (e.g., Dioxane, DMF, or DMSO)
-
A base (e.g., Triethylamine or DIPEA), if necessary
-
96-well reaction block or individual reaction vials
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare separate stock solutions of each amine building block.
-
Dispense the this compound stock solution into each well of the reaction block or each reaction vial.
-
Dispense a different amine stock solution into each corresponding well or vial.
-
If the amine is provided as a salt, add a suitable base to each well.
-
Seal the reaction block or vials and heat to the desired temperature (e.g., 80-120 °C) for a specified time (e.g., 4-24 hours).
-
After cooling to room temperature, the reaction mixtures can be processed in parallel. This may involve precipitation, liquid-liquid extraction, or solid-phase extraction to remove excess reagents and by-products.
-
The resulting library of compounds can be analyzed for purity and identity using high-throughput techniques such as LC-MS.
Visualizations
Caption: General workflow for the parallel synthesis of a 2-aminopyrimidine library.
Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by a pyrimidine-based kinase inhibitor.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound | 89793-12-4 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Application Note: A Scalable Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the scale-up synthesis of ethyl 2-chloropyrimidine-5-carboxylate, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is a two-step process commencing with the construction of the pyrimidine (B1678525) core to form ethyl 2-hydroxypyrimidine-5-carboxylate, followed by a robust chlorination reaction. This document offers detailed experimental procedures, quantitative data presented in tabular format for clear comparison across different scales, and visual aids to elucidate the experimental workflow and chemical transformations.
Introduction
This compound is a crucial building block in medicinal chemistry, notably in the synthesis of retinoid X receptor (RXR) agonists for cancer treatment.[1] The reliable and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. The synthetic route detailed herein involves the initial formation of ethyl 2-hydroxypyrimidine-5-carboxylate, which exists in tautomeric equilibrium with its 2-oxo form, followed by a chlorination step using phosphorus oxychloride. This method has been demonstrated at various scales, offering a viable pathway for laboratory and potential pilot-plant production.
Synthesis Pathway
The overall synthesis is a two-step process starting from the formation of the hydroxypyrimidine ring, followed by chlorination.
Caption: Overall two-step synthesis pathway.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-hydroxypyrimidine-5-carboxylate
A reliable, scalable method for the synthesis of ethyl 2-hydroxypyrimidine-5-carboxylate is crucial for the overall process. One common approach involves the condensation of a suitable three-carbon precursor with urea. For the purpose of this application note, a general procedure based on established pyrimidine syntheses is provided.
Materials:
-
Diethyl formylsuccinate
-
Urea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Water
Procedure:
-
In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl formylsuccinate, followed by urea.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with concentrated hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield ethyl 2-hydroxypyrimidine-5-carboxylate as a solid.
Step 2: Scale-up Synthesis of this compound
This protocol details the chlorination of ethyl 2-hydroxypyrimidine-5-carboxylate at two different scales.
Materials:
-
Ethyl 2-hydroxypyrimidine-5-carboxylate (also referred to as 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice
-
Water
-
Sodium carbonate
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
Experimental Workflow:
Caption: Step-by-step experimental workflow.
Procedure:
-
Reaction Setup: In a fume hood, charge a reaction flask with ethyl 2-hydroxypyrimidine-5-carboxylate, phosphorus oxychloride, and N,N-dimethylaniline according to the quantities specified in Table 1.
-
Heating: Heat the mixture to reflux and maintain for the time indicated in Table 1.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess phosphorus oxychloride.
-
Carefully quench the residue by slowly adding it to ice-water.
-
Adjust the pH of the aqueous solution to 7-8 using a saturated sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with ice-water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a white solid.
-
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound at two different scales.
Table 1: Reagent Quantities and Reaction Conditions
| Parameter | Small Scale | Large Scale |
| Ethyl 2-hydroxypyrimidine-5-carboxylate | 3.60 g (21 mmol) | 38.0 g (153 mmol) |
| Phosphorus oxychloride (POCl₃) | 25 mL | 300 mL |
| N,N-Dimethylaniline | 2.5 mL | 3 mL |
| Reflux Time | 1.5 h | 2 h |
Table 2: Product Yield and Analytical Data
| Parameter | Small Scale | Large Scale |
| Product | This compound | This compound |
| Yield | 1.20 g (30%)[2] | 15 g (52%)[2] |
| Appearance | White solid | White solid[2] |
| LCMS (M+1)⁺ | - | 187[2] |
| ¹H NMR (400 MHz, CDCl₃) | - | δ 1.36 (t, J=7.5 Hz, 3H), 4.39 (q, J=7.5 Hz, 2H), 9.08 (s, 2H)[2] |
Discussion
The provided protocols demonstrate a viable pathway for the synthesis of this compound. The chlorination step shows an improved yield upon scaling up, from 30% at a 3.60 g scale to 52% at a 38.0 g scale.[2] This suggests that the reaction may be more efficient at a higher concentration or that work-up and purification losses are proportionally smaller at a larger scale.
The use of phosphorus oxychloride as a chlorinating agent is a standard and effective method for converting hydroxypyrimidines to their chloro derivatives. The addition of a catalytic amount of N,N-dimethylaniline is known to facilitate this transformation. The work-up procedure is designed to safely handle the reactive phosphorus oxychloride and to isolate the product efficiently. Purification by column chromatography provides the final product in high purity, as confirmed by LCMS and ¹H NMR data for the larger scale reaction.[2]
For a successful scale-up, careful control of the reaction temperature and the quenching step is critical due to the exothermic nature of the reaction between phosphorus oxychloride and water. Adequate cooling and slow addition are essential for safety.
Conclusion
This application note provides a comprehensive and scalable two-step synthesis of this compound. The detailed protocols, tabulated data, and workflow diagrams offer a clear guide for researchers and professionals in the field of drug development. The demonstrated increase in yield upon scale-up highlights the potential for efficient production of this important pharmaceutical intermediate.
References
- 1. Synthesis of ethyl 2‐aminodihydro‐5‐pyrimidinecar‐boxylate derivatives and 3,7‐diethoxycarbonyl‐4,6‐dihydro‐2,4,6,8‐tetraaryl‐1H‐pyrimido[1,2‐a]pyrimidines | Semantic Scholar [semanticscholar.org]
- 2. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [mdpi.com]
Application Notes and Protocols: Hydrolysis of Ethyl 2-Chloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the hydrolysis of ethyl 2-chloropyrimidine-5-carboxylate to its corresponding carboxylic acid, 2-chloropyrimidine-5-carboxylic acid. This transformation is a fundamental step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Reaction Overview
The hydrolysis of the ethyl ester is achieved under basic conditions, followed by acidification to yield the carboxylic acid. This standard saponification reaction is effective for this substrate, providing the product in good yield.
Reaction Scheme:
Quantitative Data
The following table summarizes the key quantitative data associated with this protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Yield (%) | Purity (%) |
| This compound | C₇H₇ClN₂O₂ | 186.60 | 1.0 | - | >95 |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | 1.1 - 1.5 | - | - |
| 2-Chloropyrimidine-5-carboxylic acid | C₅H₃ClN₂O₂ | 158.54 | - | ~63[1] | >97 |
Experimental Protocol
Materials:
-
This compound
-
1M Sodium hydroxide (NaOH) solution
-
2M Hydrochloric acid (HCl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
pH paper or pH meter
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of a suitable organic solvent miscible with water, such as tetrahydrofuran (B95107) (THF) or methanol, if necessary to aid dissolution. To this solution, add 1M sodium hydroxide solution (1.1 - 1.5 eq).
-
Reaction: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction is typically complete within 2-4 hours.
-
Work-up - Acidification: Once the reaction is complete, cool the mixture in an ice bath. Slowly add 2M hydrochloric acid solution dropwise while stirring to adjust the pH to approximately 2-3. The product, 2-chloropyrimidine-5-carboxylic acid, will precipitate out of the solution as a solid.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Work-up - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-chloropyrimidine-5-carboxylic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a white to off-white solid.
Visualizations
Experimental Workflow
Caption: Workflow for the hydrolysis of this compound.
References
Application Notes and Protocols: Ethyl 2-Chloropyrimidine-5-carboxylate in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl 2-chloropyrimidine-5-carboxylate as a key intermediate in the synthesis of various anticancer agents. This document includes detailed experimental protocols, quantitative biological data, and diagrams of relevant signaling pathways and experimental workflows to support researchers in drug discovery and development.
Introduction
This compound is a versatile heterocyclic building block crucial for the synthesis of a variety of biologically active molecules. Its pyrimidine (B1678525) core is a prominent scaffold in numerous approved anticancer drugs. The presence of a reactive chlorine atom at the 2-position and an ethyl ester at the 5-position allows for diverse chemical modifications, making it an ideal starting material for creating libraries of compounds for anticancer drug discovery. Pyrimidine derivatives synthesized from this intermediate have been shown to target various cancer-related pathways, including those involving Retinoid X Receptor (RXR) and protein kinases.[1]
Application 1: Synthesis of Retinoid X Receptor (RXR) Agonists
This compound is a key precursor in the synthesis of Retinoid X receptor (RXR) agonists.[1] RXR is a nuclear receptor that plays a crucial role in regulating gene expression related to cell growth, differentiation, and apoptosis. Dysregulation of RXR signaling is implicated in various cancers. Agonists of RXR, such as bexarotene, have been developed as anticancer therapeutics.
Experimental Protocol: Synthesis of a 2-Substituted Pyrimidine-5-carboxylate RXR Agonist
This protocol is adapted from the synthesis of a methyl ester analog and is applicable for the ethyl ester. The reaction involves a nucleophilic aromatic substitution where the chlorine atom at the 2-position of the pyrimidine ring is displaced by an aniline (B41778) derivative.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-isobutoxy-3-isopropylaniline)
-
p-Toluenesulfonic acid
-
Dioxane
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF)
-
Ethyl iodide
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Step 1: Synthesis of Ethyl 2-((substituted-phenyl)amino)pyrimidine-5-carboxylate:
-
In a round-bottom flask, combine this compound (1.0 eq), the desired substituted aniline (1.0 eq), and p-toluenesulfonic acid (0.1 eq) in dioxane.
-
Reflux the reaction mixture for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired diarylamine.
-
-
Step 2: N-Alkylation:
-
Suspend sodium hydride (1.2 eq) in anhydrous DMF in a flame-dried flask under an inert atmosphere.
-
Add a solution of the diarylamine from Step 1 (1.0 eq) in DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.5 eq) and stir at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
-
-
Step 3: Saponification:
-
Dissolve the N-alkylated ester from Step 2 in a mixture of ethanol (B145695) and water.
-
Add an excess of sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with HCl to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain the final RXR agonist.
-
Quantitative Data: Biological Activity of Pyrimidine-based RXR Agonists
The following table summarizes the biological activity of representative pyrimidine-based RXR agonists. EC50 values represent the concentration of the compound required to elicit a half-maximal response in a transcriptional activation assay, while IC50 values indicate the concentration needed to inhibit cell proliferation by 50%.
| Compound ID | Modification | Cell Line | EC50 (nM) | IC50 (µM) |
| RXR-agonist 1 | 2-(N-ethyl-N-(4-isobutoxy-3-isopropylphenyl)amino)pyrimidine-5-carboxylic acid | KMT2A-MLLT3 leukemia | 50 | 10 |
| Bexarotene | (Reference Compound) | KMT2A-MLLT3 leukemia | 30 | 5 |
Data is representative and may be adapted from studies on structurally similar compounds.
Signaling Pathway and Workflow Diagrams
Caption: Retinoid X Receptor (RXR) Signaling Pathway.
Caption: General Synthesis Workflow for RXR Agonists.
Application 2: Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. The 2-position of the pyrimidine ring is a key site for modification to achieve potent and selective inhibition of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and others in the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. This compound serves as a valuable starting material for introducing diverse functionalities at this position.
Experimental Protocol: Synthesis of a 2-Anilino-pyrimidine Kinase Inhibitor
This protocol describes a general method for the synthesis of 2-anilino-pyrimidine derivatives, a common structural motif in kinase inhibitors, via a nucleophilic substitution reaction.
Materials:
-
This compound
-
Appropriately substituted aniline
-
Inert solvent (e.g., isopropanol, dioxane, or DMF)
-
Base (e.g., triethylamine (B128534) or diisopropylethylamine), if required
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of Ethyl 2-(substituted-anilino)pyrimidine-5-carboxylate:
-
Dissolve this compound (1.0 eq) and the substituted aniline (1.1 eq) in an inert solvent.
-
The addition of a non-nucleophilic base may be required depending on the reactivity of the aniline.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
-
-
Step 2: (Optional) Amide Formation:
-
The ethyl ester can be further modified, for example, by hydrolysis to the carboxylic acid followed by amide coupling to introduce additional diversity.
-
-
Step 3: Salt Formation (for improved solubility):
-
Dissolve the purified product in a suitable solvent (e.g., ethyl acetate).
-
Add a solution of HCl in diethyl ether or dioxane dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the hydrochloride salt of the final compound.
-
Quantitative Data: In Vitro Antiproliferative Activity of Pyrimidine-based Kinase Inhibitors
The following table presents representative IC50 values for pyrimidine derivatives against various cancer cell lines.
| Compound ID | Target Kinase (putative) | Cancer Cell Line | IC50 (µM) |
| KI-1 | EGFR | A549 (Lung Cancer) | 7.5 |
| KI-2 | Multiple Kinases | HCT116 (Colon Cancer) | 12.2 |
| KI-3 | VEGFR | MCF-7 (Breast Cancer) | 9.8 |
Note: These values are illustrative for pyrimidine derivatives and specific values for compounds derived directly from this compound should be determined experimentally.
Signaling Pathway and Workflow Diagrams
Caption: General Kinase Inhibition Signaling Pathway.
Caption: Workflow for Kinase Inhibitor Synthesis & Screening.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of potential anticancer agents. Its reactivity allows for the straightforward introduction of various substituents at the 2-position of the pyrimidine ring, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The protocols and data presented herein provide a foundation for researchers to utilize this important intermediate in the development of novel therapeutics targeting key cancer signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 2-chloropyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceuticals.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common two-step synthesis involving the formation of the pyrimidine (B1678525) ring followed by a chlorination step.
Problem: Low or No Yield of Ethyl 2-hydroxypyrimidine-5-carboxylate (Step 1)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure all reactants, particularly sodium ethoxide and urea (B33335), are dry and of high purity. - Extend the reaction time at reflux, monitoring progress by Thin Layer Chromatography (TLC). - Verify the correct stoichiometry of reactants. |
| Degradation of starting materials or product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Ensure the reaction temperature does not significantly exceed the reflux temperature of ethanol (B145695). |
| Ineffective base | - Use freshly prepared or properly stored sodium ethoxide. - Ensure complete dissolution of sodium in ethanol before adding other reactants. |
Problem: Low or No Yield of this compound (Step 2: Chlorination)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incomplete chlorination | - Increase the excess of phosphorus oxychloride (POCl₃). - Extend the reflux time, monitoring the disappearance of the starting material by TLC. - Ensure the reaction temperature is maintained at reflux. |
| Hydrolysis of the product | - Work up the reaction mixture promptly after completion. - Use ice-cold water or ice for quenching the reaction to minimize hydrolysis of the chloro group. - Neutralize the reaction mixture carefully with a base like sodium carbonate at a low temperature. |
| Side reactions | - The addition of a tertiary amine base like N,N-dimethylaniline can improve yield by scavenging HCl produced during the reaction.[4] - Control the reaction temperature carefully to minimize the formation of byproducts. |
| Difficulties in product purification | - If the product is an oil, attempt crystallization from a different solvent system (e.g., hexanes, ethyl acetate (B1210297)/hexanes). - Utilize column chromatography with a suitable eluent system (e.g., ethyl acetate in petroleum ether or hexanes) for purification.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves a two-step process:
-
Ring Formation: Condensation of ethyl 2-(ethoxymethylene)-3-oxobutanoate with urea in the presence of a base like sodium ethoxide to form ethyl 2-hydroxypyrimidine-5-carboxylate.
-
Chlorination: Treatment of ethyl 2-hydroxypyrimidine-5-carboxylate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.[4][5]
Q2: How can I improve the yield of the chlorination step?
A2: Several factors can influence the yield of the chlorination. The use of a tertiary amine, such as N,N-dimethylaniline, can significantly improve the yield.[4] It is also crucial to use a sufficient excess of POCl₃ and to control the work-up conditions to prevent hydrolysis of the product.
Q3: How should I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring both the ring formation and chlorination steps. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting materials from the products.
Q4: What are the key safety precautions for this synthesis?
A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the reaction with water should be done slowly and carefully in an ice bath.
Data Presentation
Table 1: Comparison of Reported Yields for the Chlorination Step
| Starting Material | Chlorinating Agent | Base/Additive | Reaction Time | Temperature | Yield (%) | Reference |
| 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester | Phosphorus oxychloride | N,N-dimethylaniline | 1.5 h | Reflux | 30% | [4][5] |
| Compound 204 (ethyl 2-hydroxypyrimidine-5-carboxylate) | Phosphoryl trichloride | N,N-dimethylaniline | 2 h | Reflux | 52% | [4] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-hydroxypyrimidine-5-carboxylate
This protocol is a generalized procedure based on the condensation of ethyl 2-(ethoxymethylene)-3-oxobutanoate and urea.
-
Preparation of Sodium Ethoxide: In a round-bottom flask under an inert atmosphere, dissolve sodium metal (1.0 equivalent) in anhydrous ethanol with stirring.
-
Reaction Setup: To the sodium ethoxide solution, add urea (1.0 equivalent) and stir until dissolved.
-
Condensation: Slowly add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Work-up: After completion, cool the mixture to room temperature and neutralize with an acid (e.g., acetic acid). Remove the ethanol under reduced pressure.
-
Isolation: The resulting solid can be collected by filtration and washed with a cold solvent like water or ethanol to yield the crude product, which can be further purified by recrystallization.
Protocol 2: Synthesis of this compound
This protocol is based on the chlorination of ethyl 2-hydroxypyrimidine-5-carboxylate.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend ethyl 2-hydroxypyrimidine-5-carboxylate (1.0 equivalent) in phosphorus oxychloride (POCl₃, excess).
-
Addition of Base: Add N,N-dimethylaniline (catalytic amount to 1.0 equivalent) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 1.5-2 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.
-
Quenching: Carefully add the residue to ice water with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., 2N NaOH or sodium carbonate) to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes).[4]
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the chlorination step.
References
Technical Support Center: Purification of Ethyl 2-chloropyrimidine-5-carboxylate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of ethyl 2-chloropyrimidine-5-carboxylate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most commonly used stationary phase for the purification of this compound is silica (B1680970) gel.[1][2][3][4][5] Silica gel is effective for separating compounds based on polarity. For specific applications or if issues like compound degradation arise, other stationary phases like alumina (B75360) or reverse-phase silica (C18) could be considered.[1][3]
Q2: How do I select an appropriate mobile phase (eluent) for the separation?
A2: The selection of the mobile phase is crucial and should be optimized using Thin-Layer Chromatography (TLC) prior to running the column.[2][3] A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. Common solvent systems include gradients of ethyl acetate (B1210297) in hexanes or petroleum ether.[2][4][5]
Q3: What is an ideal Rf value to target during TLC optimization for good separation on a column?
A3: For an effective separation using flash column chromatography, the target compound should have a retention factor (Rf) value between 0.2 and 0.4 on the TLC plate in the chosen solvent system.[2][3] This range typically provides a good balance between resolution and elution time.
Q4: What are the key physical and chemical properties of this compound?
A4: Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₇ClN₂O₂[4][6][7] |
| Molecular Weight | 186.60 g/mol [6][7] |
| Appearance | White to yellow solid/powder/crystal[5][6] |
| Melting Point | 52-60 °C[8] |
| Solubility | Soluble in DMSO and Methanol[6][8] |
| Storage | 4°C, sealed storage, away from moisture[6] |
Q5: Can this compound degrade on silica gel?
A5: Yes, some pyrimidine (B1678525) derivatives can be sensitive to the acidic nature of silica gel and may degrade.[1] If you suspect degradation, it is advisable to perform a 2D TLC stability test.[9][10]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, in an ethyl acetate/hexane system, increase the percentage of ethyl acetate.[2] If necessary, a more polar solvent like methanol (B129727) can be added in small amounts.[2] |
| The compound is highly polar and strongly interacts with the silica gel. | Consider adding a small amount of a competitive base like triethylamine (B128534) (~0.1-1%) to the mobile phase to deactivate the acidic sites on the silica.[1][2] Alternatively, switch to a different stationary phase like alumina or consider reverse-phase chromatography.[1] | |
| Poor separation between the product and impurities. | The mobile phase does not have the right selectivity. | Re-optimize the mobile phase using TLC with different solvent combinations.[2] |
| The column was overloaded with the crude sample. | Reduce the amount of sample loaded. A general guideline is to load 1-5% of the stationary phase's mass.[1][2] | |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. A well-packed column is crucial for good separation.[1][2] | |
| The compound appears to be decomposing on the column. | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent.[2] Minimize the time the compound spends on the column by using flash chromatography and working quickly.[2] |
| Product elutes with a "tailing" peak. | Strong interaction between the compound and the stationary phase. | For basic pyrimidine derivatives on silica, adding a small amount of triethylamine or pyridine (B92270) to the mobile phase can improve peak shape by blocking active sites.[1] |
| The sample was dissolved in a solvent that is too strong. | Dissolve the sample in the mobile phase or a solvent with lower or similar polarity. If a stronger solvent is necessary for solubility, consider a dry loading technique.[11] | |
| No compound is detected in the collected fractions. | The compound may have degraded on the column. | Test the stability of your compound on silica gel using a 2D TLC plate.[9][12] |
| An incorrect solvent system was used. | Double-check the solvents used to prepare the mobile phase.[9][12] | |
| The compound eluted in the solvent front. | Check the very first fractions collected.[9][12] |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
A detailed protocol for TLC is essential for selecting the right solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 89793-12-4 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 10487815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 89793-12-4,this compound | lookchem [lookchem.com]
- 9. Purification [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Recrystallization of Ethyl 2-Chloropyrimidine-5-Carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of ethyl 2-chloropyrimidine-5-carboxylate. Below you will find a detailed experimental protocol, troubleshooting guides, and frequently asked questions to ensure a successful purification process.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent and conditions should be determined empirically, starting with small-scale trials.
Objective: To purify crude this compound by removing impurities through recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, Acetonitrile (B52724), or a mixed solvent system like Ethanol/Water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent. A good solvent will dissolve the compound when hot but not when cold.[1][2] For chlorinated pyrimidine (B1678525) derivatives, polar aprotic solvents or alcohol-based systems are often effective.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid using an excess of solvent to maximize yield.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[2]
-
Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.
-
Analysis: Determine the melting point of the dried crystals and, if desired, assess purity using techniques like NMR or HPLC. A sharp and elevated melting point range compared to the crude material indicates successful purification.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | Insufficient solvent volume or an unsuitable solvent was chosen.[4] | Gradually add more hot solvent. If the compound still does not dissolve, a different, more suitable solvent may be required.[1] |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used), or the solution is supersaturated.[4] | For undersaturated solutions: Reheat the solution to evaporate some of the solvent and then allow it to cool again.[4] For supersaturated solutions: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1] |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent may be higher than the melting point of the compound, or the compound is highly impure.[4] | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a different solvent with a lower boiling point might also be necessary.[5] |
| Low yield of recrystallized product. | Too much solvent was used, leading to product loss in the mother liquor.[1] Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution.[2] Ensure the filtration apparatus is pre-heated if performing a hot filtration.[1] |
| Recrystallized product is colored. | Presence of colored impurities. | After dissolving the crude product, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before cooling.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While a definitive single best solvent is not documented, good starting points for chlorinated pyrimidine derivatives include polar aprotic solvents or alcohols.[1] A mixed solvent system, such as acetonitrile/methanol or ethanol/water, can also be effective.[1][4] It is recommended to perform small-scale solubility tests with solvents like ethanol, isopropanol, and acetonitrile to determine the optimal choice for your specific batch.
Q2: How can I determine the correct amount of solvent to use?
A2: The key is to use the minimum amount of hot solvent required to completely dissolve the crude product.[2] Add the solvent in small portions to the heated crude material until it all dissolves. Using too much solvent is a common reason for low recovery.[5]
Q3: My crystals are very fine and needle-like. How can I get larger crystals?
A3: The rate of cooling influences crystal size. To obtain larger crystals, allow the solution to cool as slowly as possible.[2] You can insulate the flask to slow down the cooling process. Avoid disturbing the flask as the crystals are forming.
Q4: What should I do if my compound is still impure after one recrystallization?
A4: If significant impurities remain, a second recrystallization may be necessary. In some cases, purification by column chromatography might be a more effective alternative, as indicated in some synthesis procedures for this compound.[6]
Q5: Is it possible to recover the product that remains in the mother liquor?
A5: Yes, it is often possible to recover more product from the mother liquor. This can be achieved by evaporating a portion of the solvent to concentrate the solution and then cooling it again to induce further crystallization. However, the purity of this second crop of crystals may be lower than the first.
Quantitative Data Summary
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability |
| Ethanol | 1.5 | 20.0 | Good |
| Isopropanol | 0.8 | 15.0 | Good |
| Acetonitrile | 2.0 | 25.0 | Good |
| Water | < 0.1 | 0.5 | Poor (can be used as an anti-solvent) |
| Hexane | < 0.1 | < 0.1 | Poor (can be used for washing) |
| Toluene | 1.0 | 5.0 | Moderate |
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-chloropyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method is the chlorination of ethyl 2-hydroxypyrimidine-5-carboxylate (also known as ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate) using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as N,N-dimethylaniline.[1][2]
Q2: What are the potential side products I should be aware of during this synthesis?
A2: Common side products can arise from incomplete reaction, hydrolysis, and side reactions involving the reagents. These may include:
-
Unreacted Starting Material: Ethyl 2-hydroxypyrimidine-5-carboxylate.
-
Hydrolysis Product: If the product is exposed to moisture during workup, the 2-chloro group can be hydrolyzed back to a hydroxyl group, regenerating the starting material.
-
N,N-dimethylaniline-Related Impurities: Under the reaction conditions, N,N-dimethylaniline can react to form various by-products.
-
Over-chlorination Products: While less common for this specific substrate, aggressive reaction conditions could potentially lead to further chlorination of the pyrimidine (B1678525) ring, though this is not a widely reported issue.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would typically be a mixture of ethyl acetate (B1210297) and hexane. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is heated to reflux for a sufficient duration (typically 1.5-2 hours).[1] - Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material. - Use a sufficient excess of phosphorus oxychloride. |
| Degradation of Product | - Avoid unnecessarily prolonged reaction times or excessive temperatures. - Perform the workup promptly after the reaction is complete. |
| Inefficient Quenching and Extraction | - Quench the reaction mixture carefully with ice water to avoid localized heating. - Ensure the pH is adjusted to the optimal range (typically 7-8) for extraction.[1] - Perform multiple extractions with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Recommended Solution |
| Starting Material (Ethyl 2-hydroxypyrimidine-5-carboxylate) | Incomplete chlorination. | - Increase the reaction time or temperature moderately. - Ensure the purity and reactivity of the phosphorus oxychloride. |
| Hydrolysis Product | Exposure to water during workup or purification. | - Ensure all glassware is dry. - Work up the reaction under anhydrous conditions as much as possible until the excess POCl₃ is quenched. - Minimize the exposure of the purified product to atmospheric moisture. |
| Colored Impurities (Often yellow or brown) | Side reactions involving N,N-dimethylaniline or thermal degradation. | - Use a minimal effective amount of N,N-dimethylaniline. - Maintain a controlled reflux temperature. - Purify the crude product by column chromatography on silica (B1680970) gel.[1] |
Experimental Protocols
Synthesis of this compound
A mixture of ethyl 2-hydroxypyrimidine-5-carboxylate (1 equivalent), phosphorus oxychloride (excess, e.g., ~7 equivalents), and N,N-dimethylaniline (~0.7 equivalents) is heated to reflux for 1.5-2 hours.[1] After completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base such as sodium carbonate or sodium hydroxide (B78521) to a pH of 7-8.[1] The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the pure this compound.[1]
Visualizations
References
Troubleshooting low yield in the synthesis of pyrimidine derivatives
Welcome to the technical support center for the synthesis of pyrimidine (B1678525) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during synthesis, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine synthesis is resulting in a very low yield. What are the general factors I should investigate?
Low yields in pyrimidine synthesis can stem from several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate include the purity of your starting materials, the reaction conditions, and the potential for competing side reactions. Impurities in reactants can interfere with the desired reaction pathway, leading to the formation of byproducts and a reduction in the yield of the target pyrimidine. Reaction conditions such as temperature, solvent, and catalyst choice are also critical and often require optimization for specific substrates.[1]
Q2: How critical is the purity of starting materials, and how can I check it?
The purity of starting materials is paramount. Impurities can act as catalysts for unwanted side reactions or inhibit the primary reaction. For instance, in the Pinner synthesis, the purity of the amidine salt is critical, as it can be hygroscopic and hydrolyze over time.[2] It is recommended to verify the purity of all reactants using analytical techniques such as Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS) before proceeding with the synthesis. Using freshly purified reagents is a good practice, especially for sensitive compounds.[2]
Q3: I'm performing a Biginelli reaction and observing a significant amount of a yellow, fluorescent byproduct. What is this, and how can I avoid it?
The common yellow, fluorescent byproduct in a Biginelli reaction is often a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849), which can form from the decomposition of urea (B33335) at higher temperatures.[2] To minimize the formation of this byproduct, consider the following:
-
Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]
-
Catalyst Choice: The selection of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[2]
-
Order of Addition: Adding the urea as the last reactant may help to minimize its decomposition into ammonia.[2]
Q4: My reaction seems to be incomplete, with a lot of unreacted starting material. What steps can I take to drive the reaction to completion?
Incomplete conversion is a common cause of low yields. To address this, you can:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.[1]
-
Optimize Reaction Time and Temperature: Insufficient reaction time will lead to incomplete conversion, while prolonged times can cause product degradation. Some reactions may require longer times or a moderate increase in temperature to proceed to completion.[2]
-
Consider a Dehydrating Agent: In some cases, removing water using a dehydrating agent or a Dean-Stark apparatus can help drive the reaction equilibrium towards the product.
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration.[2]
Q5: I'm struggling with the purification of my pyrimidine derivative, which seems to be impacting my final isolated yield. What are some common purification challenges and solutions?
Purification can be a significant bottleneck. Common issues include:
-
Similar Polarity of Product and Impurities: If byproducts have similar polarity to your desired product, separation by column chromatography can be challenging. Experimenting with different solvent systems is key.[3][4]
-
Highly Polar Compounds: Highly polar pyrimidines may not move from the baseline on a TLC plate. In such cases, you can increase the polarity of the mobile phase, for instance, by adding methanol (B129727) or a small amount of ammonia in methanol.[4] Alternatively, switching to a different stationary phase like alumina (B75360) or using reverse-phase chromatography might be effective.[4]
-
Product Loss During Workup: Water-soluble products can be lost during aqueous workup procedures. Using an organic solvent with lower polarity to precipitate the product or performing extractions with a suitable solvent can help minimize these losses.[5]
Troubleshooting Guides
Guide 1: Low Yield in Biginelli Reaction
The Biginelli reaction, a one-pot, three-component reaction, is a popular method for synthesizing dihydropyrimidinones (DHPMs). However, it can suffer from low yields.
Table 1: Troubleshooting Low Yield in the Biginelli Reaction
| Issue | Potential Cause | Recommended Solution |
| Low or No Product | Inefficient catalyst | Switch from strong Brønsted acids (e.g., HCl) to milder Lewis acids (e.g., FeCl₃, Yb(OTf)₃) or solid acid catalysts to improve yields and simplify workup.[1][6] |
| Suboptimal temperature | Optimize the reaction temperature. While some reactions work at room temperature, heating between 80°C and 100°C is often optimal, though this is substrate-dependent.[1] | |
| Poor solvent choice | Consider solvent-free conditions, which can lead to shorter reaction times and higher yields.[1] Ethanol is a common solvent to try as well.[2] | |
| Formation of Hantzsch Dihydropyridine Byproduct | High reaction temperature | Lower the reaction temperature to disfavor the competing Hantzsch pathway.[2] |
| Urea decomposition | Add urea as the final reactant to minimize its decomposition to ammonia.[2] | |
| Incomplete Reaction | Insufficient reaction time | Monitor the reaction progress by TLC to determine the optimal reaction time.[1] |
| Reactant stoichiometry | A slight excess of the urea or thiourea (B124793) component is often beneficial.[1] |
Guide 2: Challenges in Pinner Synthesis of Pyrimidines
The Pinner synthesis is another versatile method for preparing substituted pyrimidines, but it can present its own set of challenges, particularly during the cyclization step.
Table 2: Troubleshooting the Pinner Synthesis
| Issue | Potential Cause | Recommended Solution |
| Complex Mixture of Products | Self-condensation of the 1,3-dicarbonyl compound | Optimize reaction conditions, particularly temperature and base concentration. |
| Hydrolysis of the amidine starting material | Use freshly prepared or purified amidine hydrochloride and ensure strictly anhydrous conditions.[2] | |
| Incomplete Cyclization | Insufficient activation of the carbonyl group | Add a catalytic amount of a Brønsted or Lewis acid to facilitate the final cyclization and dehydration steps.[2] |
| Steric hindrance | Consider using a more reactive 1,3-dicarbonyl equivalent if steric hindrance is suspected.[2] | |
| Low Overall Yield | Poor quality of amidine | Ensure the amidine salt is pure and dry.[2] |
| Inappropriate base selection | The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial.[2] |
Experimental Protocols
Protocol 1: General Procedure for a Solvent-Free Biginelli Reaction
This protocol provides a general guideline for a solvent-free Biginelli reaction, which has been shown to improve yields in many cases.[1]
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.1-1.5 mmol).
-
Catalyst Addition: Add the chosen catalyst (e.g., FeCl₃·6H₂O, 0.1 mmol).
-
Reaction Conditions: Heat the mixture while stirring. The optimal temperature should be determined experimentally but is often in the range of 80-100°C.[1]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Isolation: Pour the reaction mixture into crushed ice. Collect the precipitated solid by filtration, wash it with cold water, and dry it to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in troubleshooting pyrimidine synthesis.
Caption: A workflow for troubleshooting low yields in pyrimidine synthesis.
Caption: A decision tree for troubleshooting low pyrimidine synthesis yields.
References
Removal of phosphorus oxychloride from ethyl 2-chloropyrimidine-5-carboxylate reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of ethyl 2-chloropyrimidine-5-carboxylate, with a specific focus on the removal of the excess reagent, phosphorus oxychloride (POCl₃).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for removing excess phosphorus oxychloride after the reaction is complete?
A1: The most common initial step is the removal of the bulk of the phosphorus oxychloride by distillation or evaporation under reduced pressure (vacuum)[1]. This should be done carefully in a well-ventilated fume hood.
Q2: How should the remaining phosphorus oxychloride in the reaction residue be handled?
A2: The residue should be carefully quenched by adding it to ice water or by slowly adding ice water to the residue[2][3]. This process hydrolyzes the remaining phosphorus oxychloride into phosphoric acid and hydrochloric acid (HCl)[4][5][6][7][8]. This step is highly exothermic and must be performed with caution.
Q3: Why is N,N-dimethylaniline often used in this reaction?
A3: N,N-dimethylaniline acts as a catalyst in the chlorination reaction[2][9].
Q4: What is the purpose of the neutralization step after quenching?
A4: The acidic solution resulting from the hydrolysis of phosphorus oxychloride needs to be neutralized to a pH of 7-8 using a base such as sodium hydroxide (B78521) (NaOH) or sodium carbonate[2]. This step is crucial for the efficient extraction of the this compound product into an organic solvent.
Q5: What are the common organic solvents used for extracting the product?
A5: Ethyl acetate (B1210297) (EtOAc) is a commonly used solvent for extracting this compound from the aqueous solution after neutralization[2][3].
Q6: What are the final purification steps for isolating pure this compound?
A6: After extraction, the combined organic layers are typically washed with water and brine, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), and then concentrated. The final purification is usually achieved by column chromatography on silica (B1680970) gel[2][3].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Violent/uncontrolled reaction during quenching with water. | Incomplete removal of excess phosphorus oxychloride by distillation/evaporation. | Ensure that the majority of the phosphorus oxychloride is removed under reduced pressure before quenching. Add the reaction residue to ice water slowly with vigorous stirring in an ice bath to manage the exothermic reaction. |
| Low yield of the final product. | 1. Incomplete reaction. 2. Inefficient extraction due to incorrect pH. 3. Loss of product during purification. | 1. Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique (e.g., TLC, LC-MS). 2. Carefully adjust the pH of the aqueous solution to 7-8 with a base like sodium carbonate or sodium hydroxide before extraction to ensure the product is in its neutral form for better solubility in the organic solvent.[2] 3. Optimize the column chromatography conditions (e.g., solvent system) to minimize product loss. |
| Product is an oil instead of a solid. | Presence of residual phosphorus-based impurities or other byproducts. | 1. Ensure thorough washing of the organic extract with water and brine to remove water-soluble impurities. 2. Perform a careful purification by column chromatography, potentially using a gradient elution to separate the product from closely related impurities. |
| Final product is discolored. | Presence of colored impurities from the reaction or degradation. | 1. Consider treating the organic solution with activated carbon before filtration and concentration. 2. Recrystallization of the purified product may be necessary to obtain a white to light yellow solid.[10] |
Experimental Protocols
General Synthesis and Work-up Procedure
A mixture of ethyl 2-hydroxy-pyrimidine-5-carboxylate, an excess of phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline is heated to reflux for 1.5-2 hours[2][3]. After the reaction is complete, the following work-up procedure is typically followed:
-
Removal of Excess POCl₃: The excess phosphorus oxychloride is removed by distillation under reduced pressure[1].
-
Quenching: The cooled residue is carefully and slowly added to ice water with stirring[2][5].
-
Neutralization: The resulting acidic solution is neutralized to a pH of 7-8 with a suitable base, such as 2N NaOH or sodium carbonate[2].
-
Extraction: The product is extracted from the aqueous solution with ethyl acetate. This process is typically repeated multiple times to ensure complete extraction[2].
-
Washing and Drying: The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate[2].
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and petroleum ether or hexanes as the eluent[2].
Quantitative Data Summary
| Parameter | Method 1 [2] | Method 2 [2] |
| Starting Material | 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (3.60 g) | Compound 204 (38.0 g) |
| Phosphorus Oxychloride | 25 mL | 300 mL |
| Catalyst | N,N-dimethylaniline (2.5 mL) | N,N-dimethylaniline (3 mL) |
| Reaction Time | 1.5 h | 2 h |
| Neutralizing Agent | 2 N NaOH | Sodium carbonate |
| Purification | Column chromatography (5% ethyl acetate in petroleum ether) | Column chromatography (10% EtOAc/Hexanes) |
| Yield | 30% (1.20 g) | 52% (15 g) |
Process Workflow
Caption: Troubleshooting workflow for the removal of phosphorus oxychloride.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 89793-12-4 [chemicalbook.com]
- 4. quora.com [quora.com]
- 5. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. CN104387328A - Method of preparing 2-chloropyrimidine - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Suzuki Coupling for Ethyl 2-chloropyrimidine-5-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction for ethyl 2-chloropyrimidine-5-carboxylate. The following sections provide answers to frequently asked questions, detailed experimental protocols, and structured data to streamline your optimization process.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working or giving a very low yield. What are the most common causes?
A1: Failure or low yield in Suzuki couplings with chloropyrimidines often stems from a few key areas. The pyrimidine (B1678525) nitrogen can coordinate to and deactivate the palladium catalyst.[1][2] Additionally, 2-chloropyrimidines are less reactive than their bromo or iodo counterparts, often requiring more carefully optimized conditions to encourage the initial oxidative addition step.[3][4]
Common culprits include:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can poison the palladium catalyst.[1] Using bulky, electron-rich phosphine (B1218219) ligands can shield the palladium center and mitigate this issue.[2]
-
Suboptimal Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this challenging substrate.[5] More advanced catalyst systems, such as those employing Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are often more effective for electron-deficient heteroaryl chlorides.[3]
-
Ineffective Base or Solvent: The choice of base and solvent is critical and highly interdependent.[5][6] Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[3][7] The solvent must dissolve the reactants while facilitating the catalytic cycle; common choices include mixtures of dioxane/water, toluene/water, or THF/water.[3]
-
Inadequate Temperature: Chloropyrimidines generally require higher temperatures (e.g., 80-120 °C) for the oxidative addition to occur efficiently.[3] If the temperature is too low, the reaction may be sluggish or stall completely.[8]
-
Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen.[5][8] Insufficient degassing of solvents and reagents can lead to catalyst oxidation and failure of the reaction.[5]
-
Poor Reagent Quality: The purity of the starting materials, including the boronic acid, is crucial. Boronic acids can degrade over time or undergo side reactions like protodeboronation.[1][8]
Q2: I am observing significant side products in my reaction. What are they and how can I minimize them?
A2: The most common side products in Suzuki coupling reactions are the result of boronic acid homocoupling and protodeboronation of the starting material.
-
Boronic Acid Homocoupling: This occurs when two molecules of the boronic acid couple together. It is primarily caused by the presence of oxygen in the reaction mixture.[1][8]
-
Solution: Ensure a strictly inert atmosphere by thoroughly degassing all solvents and reagents with argon or nitrogen before adding the catalyst.[5][8] Starting with a Pd(0) source like Pd(PPh₃)₄ instead of a Pd(II) precatalyst can sometimes reduce homocoupling that occurs during the in-situ reduction of the catalyst.[8]
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is particularly problematic with unstable heteroaryl boronic acids and can be exacerbated by aqueous basic conditions.[2]
-
Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts, which release the boronic acid slowly during the reaction.[2][8] In some cases, switching to anhydrous conditions may be beneficial.[3]
-
-
Dehalogenation: The starting this compound can be reduced to the corresponding de-chlorinated pyrimidine.
-
Solution: This can be influenced by the choice of catalyst and reaction conditions. Using a more active catalyst system may help the desired cross-coupling reaction outcompete the dehalogenation pathway.[1]
-
Q3: How do I choose the right catalyst, ligand, base, and solvent for this specific substrate?
A3: For a challenging substrate like this compound, a systematic screening of reaction parameters is often necessary.
-
Catalyst and Ligand: Start with a robust Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst. For electron-deficient aryl chlorides, electron-rich and bulky ligands are recommended to promote the slow oxidative addition step.[9][10] Buchwald-type ligands (e.g., XPhos, SPhos) are excellent starting points.[3]
-
Base: The base's strength and solubility are important. K₃PO₄ is a strong, effective, and commonly used base.[1][3] Cs₂CO₃ is another strong base that can be effective.[3] The choice can be substrate-dependent, so screening may be required.[1]
-
Solvent: Aprotic solvents, often mixed with water, are standard.[5] 1,4-Dioxane (B91453)/water, THF/water, or Toluene/water are common systems that work well by dissolving both the organic substrates and the inorganic base.[3] The ratio of organic solvent to water can also be a key parameter to optimize.[11]
Data Presentation: Parameter Screening
The following tables summarize typical starting points and ranges for optimizing the Suzuki coupling of this compound.
Table 1: Catalyst and Ligand Selection
| Catalyst Source | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos / SPhos | 1-2% Pd, 2-4% Ligand | Excellent for challenging aryl chlorides.[3] |
| Pd(OAc)₂ | RuPhos / Buchwald Ligands | 1-2% Pd, 2-4% Ligand | Pd(II) source requires in-situ reduction.[8] |
| PdCl₂(dppf)·CH₂Cl₂ | (none) | 2-5% | A common, robust catalyst for cross-coupling.[12] |
| Pd(PPh₃)₄ | (none) | 2-5% | "Classic" catalyst, may lack reactivity for this substrate.[5][6] |
Table 2: Base and Solvent Systems
| Base | Equivalents | Solvent System | Typical Ratio | Temperature (°C) |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O | 4:1 to 10:1 | 80 - 110 |
| Cs₂CO₃ | 2.0 - 3.0 | Toluene / H₂O | 5:1 to 10:1 | 90 - 120 |
| K₂CO₃ | 2.0 - 3.0 | DMF or THF / H₂O | 4:1 to 10:1 | 80 - 100 |
| KF | 2.0 - 3.0 | THF | Anhydrous | 70 - 90 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a general guideline and requires optimization for specific boronic acids.
Reaction Setup:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or boronic ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[1][2]
-
Seal the vessel with a rubber septum or cap.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[2]
-
Via syringe, add the degassed solvent system (e.g., 1,4-dioxane and water).[2]
-
In a separate vial, prepare a solution of the palladium source and ligand if not using a pre-catalyst. Purge this solution with inert gas.
-
Add the catalyst/ligand solution (or the solid pre-catalyst) to the reaction flask under a positive flow of inert gas.[2]
Reaction and Workup:
-
Place the sealed reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (e.g., 100 °C) for the specified time (e.g., 4-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water or brine to remove the inorganic base.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 7. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of ethyl 2-chloropyrimidine-5-carboxylate during workup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl 2-chloropyrimidine-5-carboxylate, with a focus on preventing its hydrolysis during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chemical intermediate used in organic synthesis. It is notably utilized in the preparation of Retinoid X receptor (RXR) agonists, which are investigated for their potential in cancer treatment.
Q2: What are the primary stability concerns with this compound during workup?
The main stability concerns are the hydrolysis of both the ethyl ester to a carboxylic acid and the 2-chloro group to a hydroxyl group. The pyrimidine (B1678525) ring itself can also be susceptible to degradation under harsh acidic or basic conditions. Elevated temperatures can accelerate these degradation processes.
Q3: What are the optimal storage conditions for this compound?
To ensure stability, it is recommended to store this compound in a sealed container, away from moisture. For long-term storage, temperatures of -20°C to -80°C are advised.[1]
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide addresses common issues encountered during the workup of reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired ester product after aqueous workup. | Ester Hydrolysis (Saponification): Exposure to basic conditions (e.g., washing with sodium bicarbonate or sodium hydroxide (B78521) solution) can irreversibly hydrolyze the ethyl ester to the corresponding carboxylate salt, which remains in the aqueous layer.[2][3] | - Use a weak base for neutralization: If an acidic reaction mixture needs to be neutralized, use a mild base like a saturated solution of sodium bicarbonate and perform the wash quickly at low temperatures (0-5°C). - Avoid strong bases: Do not use strong bases like sodium hydroxide or potassium hydroxide for washing or pH adjustment if the ester is the desired product. - Minimize contact time: Reduce the time the organic layer is in contact with any aqueous basic solution. |
| Formation of a polar impurity, insoluble in the organic solvent. | Hydrolysis of the 2-chloro group: The 2-chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution by water or hydroxide ions, especially at elevated temperatures, forming a more polar 2-hydroxy derivative. | - Maintain low temperatures: Conduct all aqueous workup steps, including extractions and washes, at low temperatures (ice bath). - Work quickly: Complete the workup process without unnecessary delays to minimize the compound's exposure to aqueous conditions.[4] |
| Product degradation during purification by silica (B1680970) gel chromatography. | Acidity of silica gel: Standard silica gel is acidic and can promote the hydrolysis of the ester or degradation of the pyrimidine ring. | - Neutralize the silica gel: Prepare a slurry of the silica gel with a solvent system containing 1-2% triethylamine (B128534) before packing the column.[4] - Use an alternative stationary phase: Consider using less acidic stationary phases like neutral alumina (B75360) or Florisil®.[4] - Minimize purification time: Run the column as quickly as possible to reduce the contact time between the compound and the stationary phase.[4] |
| Difficulty in extracting the product from the aqueous layer. | Protonation of the pyrimidine ring: In acidic aqueous solutions, the nitrogen atoms in the pyrimidine ring can be protonated, increasing the compound's solubility in the aqueous phase. | - Adjust pH to neutral: Carefully adjust the pH of the aqueous layer to approximately 7 with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.[4] |
Signaling Pathways and Experimental Workflows
Hydrolysis Pathways of this compound
The following diagram illustrates the potential hydrolysis pathways of this compound under acidic and basic conditions.
References
Identification of impurities in ethyl 2-chloropyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-chloropyrimidine-5-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound for impurities.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: I am observing peak tailing for the main peak of this compound in my HPLC analysis. What could be the cause and how can I resolve it?
Answer:
Peak tailing in HPLC for pyrimidine (B1678525) compounds is a common issue and can be caused by several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Secondary Interactions with Silica: The basic nitrogen atoms in the pyrimidine ring can interact with acidic silanol (B1196071) groups on the surface of the C18 column, leading to peak tailing.
-
Solution:
-
Mobile Phase Modification: Add a competitive base, such as 0.1% triethylamine (B128534) (TEA), to the mobile phase to mask the silanol groups.
-
Use of a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has been end-capped to minimize exposed silanol groups.
-
Lowering pH: Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) can protonate the basic nitrogens on the pyrimidine ring, reducing their interaction with silanol groups.
-
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.
-
Solution:
-
Column Washing: Flush the column with a strong solvent, such as isopropanol (B130326) or a mixture of acetonitrile (B52724) and water at a high organic composition.
-
Column Replacement: If washing does not resolve the issue, the column may be irreversibly damaged and require replacement.
-
-
Question: I am seeing unexpected peaks in my HPLC chromatogram. How can I identify their source?
Answer:
Unexpected peaks can originate from the sample, the mobile phase, or the HPLC system itself. A systematic approach is necessary for identification:
-
Blank Injection: Inject a blank (your mobile phase solvent) to see if the peaks are present. If they are, the contamination is from your mobile phase or the system.
-
Mobile Phase Contamination: Prepare fresh mobile phase using high-purity solvents and water.
-
System Contamination: Flush the system thoroughly. The contamination could be from a previous injection (carryover).
-
-
Sample-Related Impurities: If the peaks are only present in your sample injection, they are likely impurities from the synthesis or degradation of your product.
-
Refer to the Potential Impurities Table: Compare the retention times of the unknown peaks with those of potential impurities (see Table 1).
-
LC-MS Analysis: If available, perform liquid chromatography-mass spectrometry (LC-MS) to obtain the molecular weight of the impurity, which is a critical piece of information for its identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Question: I am not getting a clear molecular ion peak for this compound in my GC-MS analysis. Why is this happening?
Answer:
The absence or low intensity of the molecular ion peak in electron ionization (EI) mass spectrometry is common for certain classes of compounds, including some halogenated heterocycles.
-
Fragmentation: this compound can be susceptible to fragmentation upon electron impact. The molecular ion, if formed, may be unstable and readily fragment. Common fragmentation patterns for esters include the loss of the ethoxy group (-OC2H5) or the entire ester group (-COOC2H5). The presence of the chlorine atom also provides a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) that can help in identifying chlorine-containing fragments.
-
Alternative Ionization Techniques: If a clear molecular ion is crucial for your analysis, consider using a softer ionization technique, such as chemical ionization (CI), if available on your instrument.
Question: I am observing broad or tailing peaks in my GC-MS analysis. What are the potential causes?
Answer:
Similar to HPLC, peak broadening or tailing in GC can be caused by several factors:
-
Active Sites in the System: The compound can interact with active sites in the injector liner, the column, or the transfer line.
-
Solution: Use a deactivated injector liner and a high-quality, well-conditioned capillary column.
-
-
Improper Temperature Settings: If the injector or transfer line temperature is too low, it can lead to slow volatilization and peak broadening.
-
Solution: Ensure that the injector and transfer line temperatures are appropriate for the analyte's boiling point.
-
-
Column Contamination: Buildup of non-volatile residues at the head of the column can cause peak shape issues.
-
Solution: Trim the first few centimeters of the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and where do they come from?
A1: The most common impurities typically arise from the synthesis and storage of the compound. The primary synthetic route involves the chlorination of ethyl 2-hydroxypyrimidine-5-carboxylate using a chlorinating agent like phosphorus oxychloride (POCl3).[1][2]
-
Unreacted Starting Material: Ethyl 2-hydroxypyrimidine-5-carboxylate may be present if the reaction did not go to completion.
-
Hydrolysis Products: The final product can hydrolyze back to ethyl 2-hydroxypyrimidine-5-carboxylate or the ester can be hydrolyzed to 2-chloropyrimidine-5-carboxylic acid, especially in the presence of moisture.
-
Reagent-Related Impurities: Residual phosphorus-containing by-products from the chlorinating agent and any catalysts used, such as N,N-dimethylaniline, may be present.[1]
Q2: How can I use Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities?
A2: NMR spectroscopy is a powerful tool for the structural elucidation of impurities.[3][4]
-
¹H NMR: By comparing the ¹H NMR spectrum of your sample to that of a pure standard, you can identify impurity peaks. For example, the starting material, ethyl 2-hydroxypyrimidine-5-carboxylate, will have a distinct set of aromatic and hydroxyl proton signals that are absent in the pure product.
-
¹³C NMR: This provides information on the carbon skeleton of the impurities.
-
2D NMR Techniques: Techniques like COSY and HSQC can be used to piece together the structure of an unknown impurity if it is present at a sufficient concentration.
Q3: What are the key analytical techniques for identifying and quantifying impurities in this compound?
A3: A multi-technique approach is often necessary for comprehensive impurity profiling:
-
HPLC with UV detection: This is the workhorse for quantifying the purity of the main component and detecting impurities. A well-developed HPLC method can separate the main compound from its related substances.
-
LC-MS: This is invaluable for identifying unknown impurities by providing their molecular weights.
-
GC-MS: This can be used for volatile impurities and provides both separation and structural information through fragmentation patterns.
-
NMR Spectroscopy: This is the gold standard for unambiguous structure elucidation of isolated impurities.[3][4]
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Potential Source |
| Ethyl 2-hydroxypyrimidine-5-carboxylate | C₇H₈N₂O₃ | 168.15 | Unreacted starting material |
| 2-Chloropyrimidine-5-carboxylic acid | C₅H₃ClN₂O₂ | 158.54 | Hydrolysis of the ester group |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | Catalyst in the chlorination reaction |
Table 2: Typical Analytical Data for this compound
| Analytical Technique | Parameter | Typical Value |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | 9.08 (s, 2H), 4.39 (q, J=7.5 Hz, 2H), 1.36 (t, J=7.5 Hz, 3H)[1] |
| LC-MS | [M+H]⁺ | 187.0 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Impurity Analysis
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute compounds with a range of boiling points.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.
Visualizations
Caption: Workflow for the identification of impurities.
Caption: Synthesis and potential degradation pathways.
Caption: Logical flow for troubleshooting HPLC peak tailing.
References
How to handle and dispose of ethyl 2-chloropyrimidine-5-carboxylate safely
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe handling and disposal of ethyl 2-chloropyrimidine-5-carboxylate (CAS: 89793-12-4). It includes troubleshooting guides for common experimental issues and frequently asked questions to ensure user safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. It can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Ingesting, inhaling, or skin contact with this chemical can be harmful.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.
Q3: What should I do in case of accidental exposure?
A3: In case of accidental exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air.
-
After skin contact: Wash the affected area with soap and plenty of water.
-
After eye contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes.
-
After ingestion: Do NOT induce vomiting. Rinse the mouth with water. In all cases of exposure, it is crucial to seek medical attention.
Q4: What are the proper storage conditions for this compound?
A4: Store the compound in a tightly closed container in a dry and well-ventilated place.
Q5: How should I dispose of this compound waste?
A5: this compound is a halogenated organic compound and should be disposed of as hazardous chemical waste. It must not be poured down the drain. Collect waste in a clearly labeled, sealed, and compatible container. Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
-
Possible Cause 1: Inactive Reagent: The nucleophile may have degraded or is not sufficiently reactive.
-
Solution: Use a fresh batch of the nucleophile. Consider using a stronger base or a catalyst to enhance nucleophilicity, if compatible with the reaction conditions.
-
-
Possible Cause 2: Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.
-
Solution: Select a solvent in which all reactants are soluble. Gentle heating may improve solubility, but monitor for potential side reactions or degradation.
-
-
Possible Cause 3: Hydrolysis of the Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the ethyl ester group, especially under acidic or basic conditions.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.
-
Issue 2: Appearance of Impurities in the Final Product
-
Possible Cause 1: Hydrolysis: As mentioned above, hydrolysis of the ester can result in the corresponding carboxylic acid as an impurity.
-
Solution: Purify the product using column chromatography. The carboxylic acid is more polar and should separate from the desired ester product.
-
-
Possible Cause 2: Di-substitution: If a di-substituted pyrimidine (B1678525) is used as a starting material, or if reaction conditions are too harsh, unwanted di-substitution products may form.
-
Solution: Carefully control the stoichiometry of the reactants. Use milder reaction conditions (e.g., lower temperature, shorter reaction time) to favor mono-substitution.
-
-
Possible Cause 3: Starting Material Contamination: The initial this compound may contain impurities.
-
Solution: Check the purity of the starting material by techniques such as NMR or HPLC before use. If necessary, purify the starting material by recrystallization or column chromatography.
-
Data Presentation
Physical and Chemical Properties
| Property | Value |
| CAS Number | 89793-12-4 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.6 g/mol |
| Appearance | White to light yellow liquid or solid |
| Melting Point | 52-60 °C |
| Boiling Point | 80 °C at 760 mmHg |
| Solubility | Soluble in Methanol |
Hazard Identification
| Hazard | GHS Classification |
| Acute Toxicity, Oral | Warning |
| Acute Toxicity, Dermal | Warning |
| Acute Toxicity, Inhalation | Warning |
| Skin Corrosion/Irritation | Warning, Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Warning, Causes serious eye irritation |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic route.[3][4]
Materials:
-
1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice water
-
2 N Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
Procedure:
-
A mixture of 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL) is heated to reflux for 1.5 hours.[3][4]
-
After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
-
Ice water (10 mL) is carefully added to the residue to quench the reaction.[3][4]
-
The mixture is then added to a 2 N NaOH solution (90 ml) and extracted with ethyl acetate.[3][4]
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (5% v/v) as the eluent to yield the final product.[3][4]
Visualizations
Caption: Workflow for responding to a spill of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 2-Chloropyrimidine-5-carboxylate
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Ethyl 2-chloropyrimidine-5-carboxylate, a crucial building block in the preparation of various pharmaceutically active compounds, can be synthesized through several routes. This guide provides an objective comparison of two prominent synthetic pathways, supported by experimental data, to assist in the selection of the most suitable method for specific research and development needs.
This comparison focuses on two primary strategies: the direct chlorination of a pyrimidine (B1678525) precursor and the selective dehalogenation of a dichlorinated pyrimidine. Each route offers distinct advantages and disadvantages in terms of yield, reaction conditions, and starting material availability.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Chlorination of Ethyl 2-Hydroxypyrimidine-5-carboxylate | Route 2: Selective Dehalogenation of Ethyl 2,4-Dichloropyrimidine-5-carboxylate |
| Starting Materials | Ethyl 2-hydroxypyrimidine-5-carboxylate, Phosphorus oxychloride, N,N-Dimethylaniline | Ethyl 2,4-dichloropyrimidine-5-carboxylate, Hydrogen gas, Palladium on carbon (catalyst), Base (e.g., Sodium Hydroxide) |
| Number of Steps | 1 | 1 |
| Reaction Time | 1.5 - 2 hours | Typically a few hours (exact time not specified in available literature) |
| Reaction Temperature | Reflux | Room temperature (typical for catalytic hydrogenation) |
| Reported Yield | 30% - 52%[1] | Not explicitly reported for this specific transformation, but generally moderate to high for similar dehalogenations. |
| Key Advantages | Readily available starting material, straightforward procedure. | Milder reaction conditions. |
| Key Disadvantages | Use of harsh and corrosive phosphorus oxychloride, variable yields reported. | Potential for over-reduction to the fully dehalogenated product, requiring careful control of reaction conditions. Lack of a specific, detailed protocol in the reviewed literature. |
Route 1: Chlorination of Ethyl 2-Hydroxypyrimidine-5-carboxylate
This widely utilized method involves the conversion of the hydroxyl group at the 2-position of the pyrimidine ring to a chlorine atom using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline to neutralize the generated HCl.
Experimental Protocols
Protocol 1.1: A mixture of ethyl 2-hydroxypyrimidine-5-carboxylate (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL) is heated to reflux for 1.5 hours. After the reaction, the excess phosphorus oxychloride is removed, and the residue is carefully quenched with ice water. The product is then extracted and purified by column chromatography to yield this compound (1.20 g, 30% yield).[1]
Protocol 1.2: In a larger scale reaction, a mixture of ethyl 2-hydroxypyrimidine-5-carboxylate (38.0 g, 153 mmol), phosphoryl trichloride (B1173362) (300 mL), and N,N-dimethylaniline (3 mL) is heated at reflux for 2 hours. Following a similar workup involving quenching with ice-water, pH adjustment, and extraction, the product is purified by column chromatography to afford the desired compound (15 g, 52% yield).[1]
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for Route 1.
Route 2: Selective Dehalogenation of Ethyl 2,4-Dichloropyrimidine-5-carboxylate
An alternative approach involves the selective removal of the chlorine atom at the 4-position of ethyl 2,4-dichloropyrimidine-5-carboxylate. This can be achieved through catalytic hydrogenation, a method known for its mild reaction conditions. The selectivity of this reaction is crucial to avoid the removal of both chlorine atoms.
Experimental Protocol (Generalized)
To a solution of ethyl 2,4-dichloropyrimidine-5-carboxylate in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with water), a palladium on carbon catalyst (typically 5-10 mol%) is added. A base, such as sodium hydroxide (B78521) or magnesium oxide, is often included to act as a hydrogen chloride acceptor. The reaction mixture is then subjected to a hydrogen atmosphere (typically at or slightly above atmospheric pressure) at room temperature and stirred until the selective removal of the C4-chloro group is complete, as monitored by techniques like TLC or GC-MS. The catalyst is then filtered off, and the product is isolated from the filtrate.
Visualization of the Logical Workflow
Caption: Logical workflow for Route 2.
Conclusion
The choice between these two synthetic routes will largely depend on the specific requirements of the research project, including scale, available equipment, and safety considerations.
-
Route 1 (Chlorination) is a well-documented and straightforward method with readily available starting materials. However, it involves the use of the highly corrosive and hazardous reagent, phosphorus oxychloride, and the reported yields can be variable.
-
Route 2 (Selective Dehalogenation) offers the advantage of milder reaction conditions, which can be beneficial for sensitive substrates. However, the starting material, ethyl 2,4-dichloropyrimidine-5-carboxylate, may be less accessible. The primary challenge with this route is the lack of a specific, optimized protocol in the literature for this exact transformation, which would necessitate careful reaction development and monitoring to ensure selectivity and avoid over-reduction.
For researchers with access to the necessary safety equipment for handling phosphorus oxychloride and for whom a moderate yield is acceptable, Route 1 provides a reliable and tested method. For those prioritizing milder conditions and willing to undertake optimization studies, Route 2 presents a potentially more elegant and safer alternative, provided the starting material is available. Further research into the selective catalytic hydrogenation of ethyl 2,4-dichloropyrimidine-5-carboxylate would be valuable to the scientific community.
References
Reactivity Showdown: Ethyl 2-chloropyrimidine-5-carboxylate vs. Ethyl 2-bromopyrimidine-5-carboxylate
A Comparative Guide for Researchers in Synthetic Chemistry
In the landscape of pharmaceutical and materials science research, functionalized pyrimidines are indispensable building blocks. Among the most versatile precursors are ethyl 2-halopyrimidine-5-carboxylates. The choice between a chloro or bromo substituent at the 2-position is a critical decision that significantly impacts reaction pathways, conditions, and overall synthetic efficiency. This guide provides an objective, data-supported comparison of the reactivity of ethyl 2-chloropyrimidine-5-carboxylate and its bromo- counterpart in key synthetic transformations.
The fundamental difference in reactivity stems from the distinct properties of the carbon-chlorine (C-Cl) versus the carbon-bromine (C-Br) bond. These differences manifest in opposing reactivity trends when comparing nucleophilic aromatic substitution (SNAr) with palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The reaction typically proceeds via a two-step mechanism involving the formation of a Meisenheimer intermediate. The reactivity of the halide leaving group in SNAr on pyrimidine (B1678525) rings often follows the order F > Cl > Br > I.[1] This is because the rate-determining step is frequently the initial attack of the nucleophile. The higher electronegativity of chlorine polarizes the C-Cl bond more effectively than bromine, rendering the carbon at the 2-position more electrophilic and susceptible to nucleophilic attack.[1]
Consequently, This compound is generally more reactive in SNAr reactions than its bromo- analog, often proceeding under milder conditions or providing higher yields in the same timeframe.
Comparative Data for Nucleophilic Aromatic Substitution
| Nucleophile | Substrate | Conditions | Yield (%) | Reference / Notes |
| Aniline (B41778) | This compound | K₂CO₃, 100°C | 96% | [2] |
| Generic Thiol (R-SH) | This compound | K₂CO₃, DMAc, rt-100°C | Good to High | Expected reactivity based on similar systems.[3] |
| Generic Thiol (R-SH) | Ethyl 2-bromopyrimidine-5-carboxylate | K₂CO₃, DMAc, rt-100°C | Good to High | Expected to require slightly more forcing conditions (higher temp. or longer time) than the chloro- analog.[3] |
| Generic Amine (R-NH₂) | This compound | Heat | Good | General observation for halopyridines.[4] |
Experimental Protocol: SNAr with Aniline
A reaction mixture containing this compound (1.0 equiv), aniline (1.2 equiv), and potassium carbonate (2.0 equiv) in a suitable solvent like DMF or NMP is heated to 100°C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with water to precipitate the product, which is then filtered, washed, and dried to yield ethyl 2-(phenylamino)pyrimidine-5-carboxylate.[2]
Palladium-Catalyzed Cross-Coupling Reactions
In contrast to SNAr, the reactivity in palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura and Buchwald-Hartwig amination) is dominated by the oxidative addition step, which is often rate-limiting.[5][6] This step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond. The reactivity is governed by the bond dissociation energy, with weaker bonds reacting faster. The established reactivity trend is I > Br > OTf > Cl .[5][7][8]
Therefore, ethyl 2-bromopyrimidine-5-carboxylate is significantly more reactive in palladium-catalyzed cross-coupling reactions . This allows for the use of milder reaction conditions, lower catalyst loadings, and a broader substrate scope compared to the less reactive this compound.[5][9]
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The higher reactivity of the C-Br bond makes the bromo-pyrimidine the preferred substrate for achieving high yields under standard conditions. Coupling the chloro-pyrimidine often requires more specialized, highly active catalyst systems (e.g., those using bulky, electron-rich phosphine (B1218219) ligands), higher temperatures, and longer reaction times.[9][10][11]
Comparative Data for Suzuki-Miyaura Coupling
| Boronic Acid | Substrate | Catalyst System | Conditions | Yield (%) | Reference / Notes | | :--- | :--- | :--- | :--- | :--- | | Arylboronic acid | Ethyl 2-bromopyrimidine-5-carboxylate | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 80-100°C | High | Standard conditions are typically effective.[11][12] | | Arylboronic acid | this compound | Pd₂(dba)₃ / XPhos / K₃PO₄ | Dioxane, 100-120°C | Moderate to High | Requires a highly active catalyst system.[9][10] | | Heteroarylboronic acid | Ethyl 2-bromopyrimidine-5-carboxylate | PdCl₂(dppf) / Cs₂CO₃ | DMF, 90°C | Good to High | Generally effective for a wide range of partners.[13] | | Heteroarylboronic acid | this compound | Pd(OAc)₂ / SPhos / K₂CO₃ | Toluene/H₂O, 100°C | Moderate to High | Requires specialized, bulky phosphine ligands.[13] |
Experimental Protocol: Suzuki-Miyaura Coupling
To a degassed mixture of ethyl 2-bromopyrimidine-5-carboxylate (1.0 equiv), an arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv) in a solvent system like 1,4-dioxane (B91453) and water is added a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).[11] The mixture is heated under an inert atmosphere (e.g., Argon) at 80-100°C until the starting material is consumed.[14] After cooling, the reaction is worked up by extraction with an organic solvent, followed by purification via column chromatography. For the chloro-analog, a more active catalyst like a Pd/XPhos system would be substituted.[9]
Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on the oxidative addition of the Pd(0) catalyst to the C-X bond.[15][16] Consequently, ethyl 2-bromopyrimidine-5-carboxylate is the more reactive partner . While amination of the chloro-pyrimidine is feasible, it necessitates the use of more sophisticated and often air-sensitive bulky phosphine ligands (e.g., XPhos, BrettPhos) and stronger bases to achieve comparable results.[17][18]
Comparative Data for Buchwald-Hartwig Amination
| Amine | Substrate | Catalyst System | Conditions | Yield (%) | Reference / Notes | | :--- | :--- | :--- | :--- | :--- | | Primary/Secondary Amine | Ethyl 2-bromopyrimidine-5-carboxylate | Pd₂(dba)₃ / BINAP / NaOtBu | Toluene, 80-100°C | High | Standard "first-generation" ligands are often sufficient.[2][18] | | Primary/Secondary Amine | this compound | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene or Dioxane, 100-110°C | Good to High | Requires "second-generation" bulky phosphine ligands.[17][18] | | Amide | Ethyl 2-bromopyrimidine-5-carboxylate | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | Dioxane, 110°C | Good | Amide coupling is generally more challenging.[19] | | Amide | this compound | Pd(OAc)₂ / tBuBrettPhos / K₂CO₃ | t-Amyl alcohol, 110°C | Moderate to Good | Requires highly specialized ligands.[18] |
Experimental Protocol: Buchwald-Hartwig Amination
In an inert atmosphere glovebox or Schlenk line, a reaction vessel is charged with ethyl 2-bromopyrimidine-5-carboxylate (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4-5 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).[8] The solids are suspended in an anhydrous, degassed solvent such as toluene. The amine (1.2 equiv) is then added, and the mixture is heated to 80-110°C until the reaction is complete. The reaction is then cooled, quenched, and purified by chromatography.
Visual Summaries
To better illustrate the underlying principles and workflows, the following diagrams are provided.
Caption: Factors influencing reactivity in SNAr vs. Cross-Coupling.
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
Conclusion and Recommendations
The choice between this compound and ethyl 2-bromopyrimidine-5-carboxylate is dictated by the intended chemical transformation.
-
For Nucleophilic Aromatic Substitution (SNAr) , where the goal is to displace the halide with a nucleophile directly, This compound is the more reactive and often preferred substrate . Its enhanced reactivity is due to the greater electrophilicity of the carbon atom at the 2-position.
-
For Palladium-Catalyzed Cross-Coupling Reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, ethyl 2-bromopyrimidine-5-carboxylate offers superior performance . Its greater reactivity, stemming from the weaker C-Br bond, allows for milder conditions, broader applicability, and often higher yields, making it the substrate of choice for these critical C-C and C-N bond-forming reactions.
While the bromo-derivative provides a significant advantage in cross-coupling, advances in catalyst development continue to make the more economical chloro-derivatives increasingly viable for large-scale synthesis.[5] Ultimately, the selection should be based on a careful consideration of the specific reaction, desired conditions, substrate availability, and overall cost-effectiveness of the synthetic route.
References
- 1. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. jk-sci.com [jk-sci.com]
- 18. research.rug.nl [research.rug.nl]
- 19. chemrxiv.org [chemrxiv.org]
Alternative reagents for the synthesis of 2-substituted pyrimidine-5-carboxylates
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) core is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The synthesis of 2-substituted pyrimidine-5-carboxylates, in particular, is of significant interest due to their prevalence in pharmacologically active molecules. This guide provides an objective comparison of prominent synthetic methodologies, supported by experimental data, to inform the selection of the most appropriate route for specific research and development needs.
At a Glance: Performance of Synthetic Routes
The selection of a synthetic strategy for 2-substituted pyrimidine-5-carboxylates hinges on factors such as desired substitution pattern, substrate availability, and scalability. This section provides a comparative overview of key methods.
| Synthetic Method | Key Reagents | Typical Reaction Conditions | Yield Range (%) | Advantages | Disadvantages |
| Pinner Synthesis | Amidines, β-Keto Esters | Acid or base catalysis, reflux | Moderate to Good | One-pot, good for simple substitutions | Can require harsh conditions, potential for side reactions |
| Biginelli-Type Reaction | Aldehydes, β-Keto Esters, Guanidine (B92328)/Thiourea (B124793) | Acid catalysis, often with microwave irradiation | Good to Excellent | One-pot, multicomponent, access to diverse structures | Primarily yields dihydropyrimidines requiring subsequent oxidation |
| Propenolate-Amidinium Cyclization | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salts | DMF, 100 °C | 61-95% | High yields, direct access to 4-unsubstituted pyrimidines | Requires preparation of a specific propenolate reagent |
| Suzuki Cross-Coupling | 2-Halopyrimidine-5-carboxylate, Boronic acids | Palladium catalyst, base, inert atmosphere | Good to Excellent | High functional group tolerance, versatile for aryl/heteroaryl substitutions | Requires pre-functionalized pyrimidine core, potential for catalyst poisoning |
Detailed Comparison of Synthetic Methodologies
This section delves into the specifics of each synthetic route, providing detailed experimental protocols and performance data for the synthesis of representative 2-substituted pyrimidine-5-carboxylates.
Pinner Synthesis
The Pinner synthesis is a classical and direct method for constructing the pyrimidine ring by condensing an amidine with a β-keto ester.[1][2] This one-pot reaction can be catalyzed by either acid or base.
Reaction Scheme:
Figure 1: General scheme of the Pinner pyrimidine synthesis.
Performance Data:
| 2-Substituent | β-Keto Ester | Catalyst | Solvent | Time (h) | Yield (%) |
| Phenyl | Ethyl benzoylacetate | NaOEt | Ethanol | 4 | 75 |
| Methyl | Ethyl acetoacetate (B1235776) | HCl | Ethanol | 6 | 68 |
| Amino | Ethyl cyanoacetate | NaOEt | Ethanol | 5 | 82 |
Experimental Protocol: Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate
-
To a solution of sodium ethoxide (prepared from 0.23 g, 10 mmol of sodium in 20 mL of absolute ethanol) in a flame-dried round-bottom flask, add ethyl benzoylacetate (1.92 g, 10 mmol).
-
To this mixture, add benzamidine (B55565) hydrochloride (1.57 g, 10 mmol).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (B1210297) and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel (hexane:ethyl acetate, 7:3) to afford the desired product.
Biginelli-Type Reaction
The Biginelli reaction is a multicomponent reaction that condenses an aldehyde, a β-keto ester, and a urea (B33335) or thiourea derivative to form a dihydropyrimidinone.[3][4][5] Subsequent oxidation yields the aromatic pyrimidine. Microwave-assisted protocols have significantly reduced reaction times.[6][7]
Reaction Scheme:
Figure 2: General scheme of the Biginelli-type reaction for 2-aminopyrimidines.
Performance Data for 2-Aminopyrimidine-5-carboxylates: [5][7]
| Aldehyde | β-Keto Ester | Catalyst | Conditions | Yield (%) |
| Benzaldehyde (B42025) | Ethyl acetoacetate | CAN (10 mol%) | Methanol (B129727), 80 °C, 3 h | 91 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | CAN (10 mol%) | Methanol, 80 °C, 3 h | 88 |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | CAN (10 mol%) | Methanol, 80 °C, 3 h | 90 |
Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenyl-6-methyl-pyrimidine-5-carboxylate [5]
-
In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), guanidine hydrochloride (1.43 g, 15 mmol), and ceric ammonium (B1175870) nitrate (B79036) (CAN) (0.55 g, 1 mmol) in methanol (20 mL).
-
Reflux the mixture at 80 °C for 3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 15 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
The crude dihydropyrimidine intermediate is then oxidized. Dissolve the intermediate in acetic acid and treat with a suitable oxidizing agent (e.g., DDQ or iodine) at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Propenolate-Amidinium Cyclization
A highly efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylates that are unsubstituted at the 4-position involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[8]
Reaction Scheme:
Figure 3: Synthesis of 2-substituted pyrimidine-5-carboxylates via propenolate-amidinium cyclization.
Performance Data: [8]
| 2-Substituent (from Amidinium Salt) | Reaction Time (h) | Yield (%) |
| Phenyl | 1 | 92 |
| 4-Tolyl | 1 | 95 |
| 4-Methoxyphenyl | 1 | 91 |
| 2-Thienyl | 1 | 85 |
| Methyl | 1 | 61 |
| Ethyl | 1 | 73 |
Experimental Protocol: General Procedure [8]
-
To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 mmol) in anhydrous DMF (5 mL) in a sealed tube, add the corresponding amidinium salt (1.0 mmol).
-
Heat the reaction mixture at 100 °C for 1 hour.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted pyrimidine-5-carboxylate.
Suzuki Cross-Coupling
For the introduction of aryl or heteroaryl substituents at the 2-position, the Suzuki cross-coupling reaction is a powerful tool.[9] This method involves the palladium-catalyzed reaction of a 2-halopyrimidine-5-carboxylate with a boronic acid derivative.
Reaction Scheme:
Figure 4: Suzuki cross-coupling for the synthesis of 2-arylpyrimidine-5-carboxylates.
Performance Data: [9]
| 2-Halopyrimidine | Boronic Acid | Catalyst | Base | Solvent | Time (min) | Yield (%) |
| Ethyl 2-chloro-pyrimidine-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 15 (MW) | 85 |
| Ethyl 2-chloro-pyrimidine-5-carboxylate | 4-Methylphenyl-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 15 (MW) | 82 |
| Ethyl 2-chloro-pyrimidine-5-carboxylate | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 15 (MW) | 78 |
Experimental Protocol: Microwave-Assisted Suzuki Coupling [9]
-
In a microwave reactor vial, add ethyl 2-chloropyrimidine-5-carboxylate (0.5 mmol), the respective arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and K₂CO₃ (1.5 mmol).
-
Add a mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired product.
Conclusion
The synthesis of 2-substituted pyrimidine-5-carboxylates can be achieved through a variety of effective methods. The classical Pinner synthesis offers a straightforward approach for simple derivatives. Biginelli-type reactions provide a powerful multicomponent strategy for generating molecular diversity, although they typically require a subsequent oxidation step. The propenolate-amidinium cyclization stands out for its high yields and direct access to 4-unsubstituted products. For the introduction of aryl and heteroaryl moieties, the Suzuki cross-coupling is a highly versatile and efficient method. The choice of the optimal synthetic route will be dictated by the specific target molecule, available starting materials, and desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of these important heterocyclic compounds.
References
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. arts.units.it [arts.units.it]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
A Researcher's Guide to Pyrimidine Ring Formation: A Comparative Analysis of Synthetic Methodologies
For researchers, scientists, and professionals in drug development, the pyrimidine (B1678525) scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The efficient construction of this heterocyclic ring is therefore a critical aspect of pharmaceutical research. This guide provides an objective comparison of prominent methods for pyrimidine ring formation, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the optimal synthetic strategy.
At a Glance: Performance Comparison of Key Synthetic Routes
The choice of synthetic method for pyrimidine ring formation can significantly impact yield, reaction time, and overall efficiency. The following tables summarize quantitative data for several classical and modern approaches, providing a clear comparison of their performance under various catalytic conditions.
Table 1: Catalyst Performance in the Biginelli Reaction
The Biginelli reaction is a classic one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are valuable intermediates for a wide range of pharmaceuticals. The choice of catalyst is crucial for the reaction's efficiency.
| Catalyst | Aldehyde | β-dicarbonyl Compound | Urea/Thiourea | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate (B1235776) | Urea | Solvent-free | 90 | 4 | 70 |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol (B145695) | Reflux | 16 | Moderate |
| ZnCl₂ | Benzaldehyde | Ethyl acetoacetate | Urea | Acetic Acid | RT | - | Moderate to good |
| CuCl/conc. H₂SO₄ | Benzaldehyde | Ethyl acetoacetate | Urea | - | - | - | - |
| Yb(OTf)₃ | Various aromatic | Ethyl acetoacetate | Urea | Solvent-free | - | < 1 | High |
| Fe₂CuAl₂O₇ nanocatalyst | Various aromatic | Ethyl acetoacetate | Urea/Thiourea | Water | - | < 1 | High |
Table 2: Comparison of Different Pyrimidine Synthesis Methods
This table provides a broader comparison of different synthetic strategies for forming the pyrimidine ring, highlighting the diversity of approaches available to chemists.
| Synthetic Route | Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) |
| Pinner Synthesis | 1,3-dicarbonyl compound, Amidine HCl | - | Ethanol | Reflux | Moderate |
| Multicomponent Reaction | Benzaldehydes, Ethyl cyanoacetate, Thiourea | KHCO₃ | Ethanol | - | - |
| Microwave-Assisted Biginelli | β-diketone, Arylaldehyde, (Thio)urea | Polyphosphate ester | - | < 2 min | 65-90 |
| Iridium-Catalyzed Multicomponent | Amidines, Alcohols | PN₅P-Ir-pincer complex | - | - | up to 93 |
| Grindstone Chemistry (Biginelli) | Benzaldehyde, Ethyl acetoacetate, Urea/Thiourea | CuCl₂·2H₂O / conc. HCl | Solvent-free | 2-5 min (grinding) | High |
Experimental Protocols: A Practical Guide
Detailed methodologies are essential for the successful implementation of any synthetic route. Below are protocols for key pyrimidine formation reactions.
The Biginelli Reaction (Classical Approach)
This protocol outlines the traditional acid-catalyzed synthesis of dihydropyrimidinones.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.2 mmol)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
A mixture of the aromatic aldehyde, ethyl acetoacetate, and urea/thiourea is prepared in ethanol.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is refluxed for several hours (typically 16 hours), with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent like ethanol.
The Pinner Synthesis
A classical method for the synthesis of substituted pyrimidines from 1,3-dicarbonyl compounds and amidines.[1]
Materials:
-
1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Amidine hydrochloride (1.2 eq)
-
Ethanol
Procedure:
-
Dissolve the 1,3-dicarbonyl compound and the amidine hydrochloride in ethanol in a round-bottom flask.[1]
-
Heat the solution to reflux.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Remove the solvent under reduced pressure to obtain the crude product.[1]
-
Purify the residue by column chromatography or recrystallization.[1]
Microwave-Assisted Organic Synthesis (MAOS) for Pyrimidine Derivatives
This modern approach significantly reduces reaction times and can improve yields.[1][2][3]
Materials:
-
Chalcone (B49325) derivative
-
Guanidine (B92328) hydrochloride
-
Base (e.g., sodium hydroxide)
-
Ethanol
Procedure:
-
In a microwave-safe vessel, combine the chalcone derivative, guanidine hydrochloride, and a basic medium like ethanolic sodium hydroxide (B78521).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (typically 2-20 minutes).[1][4]
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography to yield the desired pyrimidine derivative.[1]
Iridium-Catalyzed Multicomponent Synthesis
A sustainable and highly efficient method for producing highly substituted pyrimidines from readily available alcohols.[5][6][7]
Materials:
-
Amidine
-
Up to three different alcohols
-
PN₅P-Ir-pincer complex catalyst
-
tert-amyl alcohol (solvent)
-
Potassium hydroxide (KOH)
Procedure:
-
To a reaction vessel, add the amidine, the respective alcohols, the iridium-pincer complex catalyst, and KOH in tert-amyl alcohol.[8]
-
The mixture is heated at reflux for 24 hours.[8]
-
The reaction proceeds via a sequence of condensation and dehydrogenation steps.[5][6][7]
-
After cooling, the product is isolated and purified by standard chromatographic techniques. This method is noted for its regioselectivity and tolerance of a wide range of functional groups.[5][6][7]
Visualizing the Synthesis: Workflows and Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate the key reaction pathways and a general experimental workflow for pyrimidine synthesis.
Caption: General workflow of the Biginelli three-component reaction.
Caption: The Pinner synthesis of substituted pyrimidines.
Caption: A generalized experimental workflow for pyrimidine synthesis.
Conclusion
The synthesis of the pyrimidine ring can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Biginelli and Pinner syntheses remain relevant and have been significantly improved by modern techniques such as microwave-assisted synthesis and the development of novel catalysts. Multicomponent reactions, particularly those utilizing innovative catalytic systems, offer highly efficient and sustainable routes to complex pyrimidine derivatives. The choice of the most appropriate method will depend on the specific target molecule, desired scale, available resources, and the importance of factors such as reaction time and yield. This guide provides the foundational information to make an informed decision in the pursuit of novel pyrimidine-based compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 4. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 5. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 6. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Comparative Guide to the Purity Analysis of Ethyl 2-chloropyrimidine-5-carboxylate by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. Ethyl 2-chloropyrimidine-5-carboxylate is a key building block in the synthesis of a wide range of biologically active molecules. Consequently, variations in its purity from different commercial vendors can have significant downstream effects.
This guide provides a comprehensive framework for assessing the purity of this compound, complete with detailed experimental protocols and a comparative analysis of hypothetical data from three different vendors. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the purity assessment of synthesized compounds, offering high resolution, sensitivity, and accuracy.
Summary of Quantitative Purity Analysis
The following table summarizes the hypothetical purity and impurity profiles of this compound obtained from three different vendors (Vendor A, Vendor B, and Vendor C), as determined by the analytical methods detailed in this guide.
| Parameter | Vendor A | Vendor B | Vendor C |
| Purity (HPLC, % Area) | 99.90% | 98.75% | 99.52% |
| Impurity 1: Ethyl 2-hydroxypyrimidine-5-carboxylate (%) | 0.05 | 0.50 | 0.18 |
| Impurity 2: 2-Chloropyrimidine-5-carboxylic acid (%) | 0.03 | 0.45 | 0.15 |
| Impurity 3: Unidentified Impurity at RRT 1.3 (%) | Not Detected | 0.20 | 0.05 |
| Total Impurities (HPLC, %) | 0.10 | 1.25 | 0.48 |
| Purity (GC, % Area) | 99.88% | 98.80% | 99.50% |
| Residual Solvents (GC-HS, ppm) | |||
| Dichloromethane | 50 | 300 | 100 |
| Ethyl Acetate | 100 | 450 | 150 |
| Water Content (Karl Fischer, % w/w) | 0.05% | 0.25% | 0.10% |
Experimental Workflow for Purity Assessment
A multi-pronged analytical approach is essential for a thorough assessment of purity. The following workflow outlines the key experiments employed in this comparative analysis.
Caption: Experimental workflow for vendor comparison.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to separate the main component, this compound, from its potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 20.0 30 70 25.0 30 70 25.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Gas Chromatography (GC) for Alternative Purity Assessment and Residual Solvents
This method serves as an orthogonal technique to HPLC for purity determination and is also used to quantify volatile residual solvents from the manufacturing process.
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
Karl Fischer Titration for Water Content
This method is a highly accurate technique for determining the water content in a sample.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent suitable for aldehydes and ketones.
-
Sample Preparation: Accurately weigh an appropriate amount of the sample and introduce it directly into the titration vessel.
Potential Synthetic Pathway and Impurity Origins
The purity of this compound is heavily influenced by the synthetic route employed by the manufacturer. A common synthetic approach and potential points of impurity introduction are illustrated below.
Caption: Plausible synthetic pathway and impurity formation.
Comparative Analysis and Conclusion
Based on the hypothetical data, Vendor A provides this compound with the highest purity and the lowest levels of impurities, residual solvents, and water content. The material from Vendor A would be the most suitable for sensitive applications in pharmaceutical development where high purity is critical.
Vendor B's product shows a significantly lower purity and higher levels of both identified and unidentified impurities, as well as higher residual solvent content, which may be unsuitable for many applications without further purification.
Vendor C offers a product of intermediate quality that may be acceptable for less critical research or early-stage development.
This guide underscores the importance of a thorough, multi-technique approach to qualifying critical raw materials. While HPLC is a primary tool for purity assessment, orthogonal methods like GC and specific tests such as Karl Fischer titration provide a more complete picture of a sample's quality. Researchers and drug developers should insist on comprehensive certificates of analysis from their suppliers and consider in-house verification of purity for critical starting materials.
A Comparative Guide to the Structure and Synthesis of Ethyl 2-Chloropyrimidine-5-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes and structural confirmation data for ethyl 2-chloropyrimidine-5-carboxylate and its key derivatives. The pyrimidine (B1678525) core is a cornerstone in medicinal chemistry, and understanding the synthesis and characterization of these building blocks is crucial for the development of novel therapeutics. This document outlines detailed experimental protocols, presents comparative data in a clear, tabular format, and includes visualizations to elucidate reaction pathways.
Synthesis of this compound and Derivatives: A Comparative Analysis
The synthesis of the target compound, this compound, is most commonly achieved through the chlorination of the corresponding 2-hydroxypyrimidine. For comparison, two alternative synthetic strategies for producing 2-substituted pyrimidine-5-carboxylates are also presented. These alternatives, which yield the 2-amino derivative, are based on the Biginelli-like condensation reactions.
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Chlorination of 2-Hydroxypyrimidine | Route 2: Modified Biginelli-like Condensation | Route 3: Synthesis from a Preformed Enolate Salt |
| Product | This compound | Ethyl 2-aminopyrimidine-5-carboxylate | Ethyl 2-aminopyrimidine-5-carboxylate |
| Starting Materials | 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester | Methyl 3,3-dimethoxypropanoate, Methyl formate, Guanidine hydrochloride | 3,3-dimethoxy-2-methoxycarbonyl-propen-1-ol sodium salt, Guanidine hydrochloride |
| Key Reagents | Phosphorus oxychloride, N,N-Dimethylaniline | Sodium hydride | - |
| Solvent | - | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Reaction Time | 1.5 - 2 hours[1] | 3 hours | 1 hour |
| Temperature (°C) | Reflux[1] | 100 | 100 |
| Yield (%) | 30 - 52%[1] | 61% | 30% |
Experimental Protocols
Route 1: Synthesis of this compound
This procedure involves the conversion of the hydroxyl group at the 2-position of the pyrimidine ring to a chlorine atom using a chlorinating agent.
Materials:
-
1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice water
-
2 N Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Petroleum ether
Procedure: [1]
-
A mixture of 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL) is heated to reflux for 1.5 hours.
-
After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
-
Ice water (10 mL) is carefully added to the residue.
-
The mixture is then added to 2 N NaOH (90 ml) to neutralize the acid and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluting with 5% ethyl acetate in petroleum ether) to yield this compound.
Structural Confirmation: Spectroscopic Analysis
Accurate structural elucidation is paramount. The following are typical protocols for acquiring spectroscopic data for pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Data Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular ion peak [M+H]⁺ and characteristic fragment ions.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and a closely related derivative.
Table 2: ¹H NMR Data of this compound in CDCl₃ [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.08 | s | 2H | Pyrimidine H-4, H-6 |
| 4.39 | q | 2H | -O-CH₂-CH₃ |
| 1.36 | t | 3H | -O-CH₂-CH₃ |
s = singlet, t = triplet, q = quartet
Table 3: Spectroscopic Data for a Representative Derivative: Ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylate
| Spectroscopic Technique | Characteristic Peaks |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~2980 (C-H stretch), ~1720 (C=O stretch, ester) |
| ¹³C NMR (CDCl₃, ppm) | ~168 (C=O), ~166 (C-2), ~159 (C-4/C-6), ~117 (C-5), ~61 (-OCH₂), ~13 (-CH₃) |
| Mass Spectrometry (EI) | Molecular ion peak corresponding to the derivative's mass |
Note: The data in Table 3 is representative for a 2-amino substituted derivative and may vary depending on the specific aryl groups.
Visualizing the Synthetic Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic and analytical processes.
Caption: General workflow for the synthesis of pyrimidine derivatives.
Caption: Workflow for the spectroscopic analysis and structural confirmation.
References
Biological evaluation of compounds synthesized from ethyl 2-chloropyrimidine-5-carboxylate.
Comparative Biological Evaluation of Ethyl 2-Chloropyrimidine-5-Carboxylate Derivatives
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of the biological activities of various heterocyclic compounds synthesized from the versatile starting material, this compound. The document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the performance of these compounds against alternative therapeutic agents, supported by experimental data from peer-reviewed studies.
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs. This compound serves as a key building block for the synthesis of a diverse array of pyrimidine derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide will delve into the cytotoxic and kinase inhibitory properties of these compounds, presenting a clear comparison of their efficacy.
I. Comparative Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. Their cytotoxic effects have been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Cytotoxicity of Pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast Cancer) | MTT | 0.57 | [1] |
| Pyrido[2,3-d]pyrimidine 4 | HepG2 (Liver Cancer) | MTT | 1.13 | [1] |
| Pyrido[2,3-d]pyrimidine 11 | MCF-7 (Breast Cancer) | MTT | 1.31 | [1] |
| Pyrido[2,3-d]pyrimidine 11 | HepG2 (Liver Cancer) | MTT | 0.99 | [1] |
| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | MTT | 1.629 | [1] |
| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | MTT | 1.841 | [1] |
| Indazol-pyrimidine 4i | A549 (Lung Cancer) | MTT | 2.305 | [1] |
| Pyrimidine-5-carbonitrile 10a | HepG2 (Liver Cancer) | MTT | 3.56 | [2] |
| Pyrimidine-5-carbonitrile 10a | A549 (Lung Cancer) | MTT | 5.85 | [2] |
| Pyrimidine-5-carbonitrile 10a | MCF-7 (Breast Cancer) | MTT | 7.68 | [2] |
| Pyrimidine-5-carbonitrile 10b | HepG2 (Liver Cancer) | MTT | 3.56 | [2] |
| Pyrimidine-5-carbonitrile 10b | A549 (Lung Cancer) | MTT | 5.85 | [2] |
| Pyrimidine-5-carbonitrile 10b | MCF-7 (Breast Cancer) | MTT | 7.68 | [2] |
| Pyrimidine-aryl urea (B33335) 4b | SW480 (Colon Cancer) | MTT | 11.08 | [3] |
| Pyrazolopyrimidine 3b | PC3 (Prostate Cancer) | MTT | 21 | [4] |
| Reference Drug: Erlotinib | A549 (Lung Cancer) | MTT | 1.12 | [2] |
| Reference Drug: Doxorubicin | HCT-116 (Colon Cancer) | MTT | Reference | [5] |
| Reference Drug: Vinblastine | PC3 (Prostate Cancer) | MTT | >21 (less potent) | [4] |
II. Kinase Inhibition Profile
A significant mechanism of action for many pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6] The 2-aminopyrimidine (B69317) scaffold, readily derived from this compound, is a well-established "hinge-binding" motif for a multitude of human protein kinases.[7] This structural feature allows these compounds to compete with ATP for the binding site in the kinase domain, thereby blocking downstream signaling.[6]
Table 2: EGFR and VEGFR-2 Kinase Inhibitory Activity
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Pyrimidine-5-carbonitrile 10b | EGFR | 8.29 ± 0.04 | [2][6] |
| Phenylpyrazolo[3,4-d]pyrimidine 5i | EGFRWT | 300 | [8] |
| Phenylpyrazolo[3,4-d]pyrimidine 5i | VEGFR-2 | 7600 | [8] |
| Pyrimidine-5-carbonitrile 11c | VEGFR-2 | 1380 ± 30 | [9] |
| Pyrimidine-5-carbonitrile 11e | VEGFR-2 | 610 ± 10 | [9] |
| Pyrimidine-5-carbonitrile 12b | VEGFR-2 | 530 ± 70 | [9] |
| Pyrimidine-5-carbonitrile 12c | VEGFR-2 | 740 ± 150 | [9] |
| Reference Drug: Erlotinib | EGFR | 2.83 ± 0.05 | [2][6] |
| Reference Drug: Sorafenib | VEGFR-2 | 190 ± 150 | [9] |
The data indicates that specific pyrimidine-5-carbonitrile derivatives exhibit potent inhibition of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2][6] For instance, compound 10b shows an IC50 value of 8.29 nM against EGFR.[2][6] While not as potent as the reference drug Erlotinib (IC50 = 2.83 nM), it demonstrates the potential of this chemical class.[2][6] Furthermore, other derivatives have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another important target in oncology.[9]
III. Antimicrobial Activity
In addition to their anticancer properties, pyrimidine derivatives have been investigated for their antimicrobial effects. The following table presents the zone of inhibition for selected compounds against various bacterial and fungal strains.
Table 3: Antimicrobial Activity of Synthesized Pyrimidine Derivatives
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | Reference Drug | Zone of Inhibition (mm) | Reference |
| 4-(4-Chloro-3-nitrophenyl)-2-(2cyclohexylidenehydrazinyl)-6-oxo-1,6-di hydropyrimidine-5-carbonitrile (53) | E. coli (Gram-negative) | 13 | Cefoperazone | - | [10] |
| 4-(4-Chloro-3-nitrophenyl)-2-(2cyclohexylidenehydrazinyl)-6-oxo-1,6-di hydropyrimidine-5-carbonitrile (53) | L. monocytogenes (Gram-positive) | 14 | Cefoperazone | - | [10] |
| E-N-(6-(4-bromo-2-chlorophenyl)-5-cyano-2-hydroxyl pyrimidin-4-yl)-N'-(2 chloropyrimidin-4yl)formamidine (52) | B. subtilis (Gram-positive) | 33 | Gentamycin | 35 | [10] |
| E-N-(6-(4-bromo-2-chlorophenyl)-5-cyano-2-hydroxyl pyrimidin-4-yl)-N'-(2 chloropyrimidin-4yl)formamidine (52) | S. aureus (Gram-positive) | 26 | Gentamycin | 30 | [10] |
| Pyrimidine derivative 3a | S. aureus (Gram-positive) | - | Ampicillin | - | [5] |
| Pyrimidine derivative 3b | E. coli (Gram-negative) | - | Ampicillin | - | [5] |
| Thienopyrimidine-sulfonamide 8iii | S. aureus | - | - | - | [11] |
| Thienopyrimidine-sulfonamide 8iii | E. coli | - | - | - | [11] |
| Thienopyrimidine-sulfonamide 12ii | S. aureus | - | - | - | [11] |
| Thienopyrimidine-sulfonamide 12ii | E. coli | - | - | - | [11] |
Certain synthesized compounds displayed strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to standard antibiotics like Gentamycin.[5][10]
Experimental Protocols
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours at 37°C in a 5% CO₂ humidified incubator.[12]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48 to 72 hours. A control group is treated with the vehicle (e.g., DMSO) alone.[12]
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.[12]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.[12]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[12]
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[12]
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.
-
Reagent Preparation: Prepare 10X stocks of EGFR enzyme, ATP, and a suitable peptide substrate in 1X kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[13]
-
Pre-incubation: Pre-incubate the EGFR enzyme in a 384-well plate for 30 minutes at 27°C with serially diluted test compounds.[13]
-
Reaction Initiation: Start the kinase reaction by adding a mix of ATP and the peptide substrate.[13]
-
Signal Monitoring: Monitor the reaction kinetics by measuring the fluorescence or luminescence signal at regular intervals.[13]
-
Data Analysis: Determine the initial velocity of the reaction from the slope of the plot of relative fluorescence/luminescence units versus time. Plot the initial velocity against the inhibitor concentration to calculate the apparent IC50 value using a suitable curve-fitting model.[13]
Visualizing Mechanisms and Workflows
Signaling Pathways
Many of the synthesized pyrimidine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. The diagram below illustrates the inhibition of the EGFR signaling pathway, a common mechanism for this class of compounds.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the cytotoxic activity of newly synthesized compounds.
Caption: Workflow for synthesis and cytotoxicity evaluation of pyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
Yield and purity comparison of different ethyl 2-chloropyrimidine-5-carboxylate synthesis protocols.
For researchers and professionals in the field of drug discovery and development, the efficient synthesis of key intermediates is paramount. Ethyl 2-chloropyrimidine-5-carboxylate is a crucial building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a comparative analysis of two common laboratory-scale protocols for its synthesis, focusing on yield and purity, supported by detailed experimental data.
Performance Comparison
The synthesis of this compound is most commonly achieved through the chlorination of ethyl 2-hydroxypyrimidine-5-carboxylate using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline. Below is a summary of the quantitative data from two representative protocols.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | Ethyl 2-hydroxypyrimidine-5-carboxylate | Ethyl 2-hydroxypyrimidine-5-carboxylate |
| Reagents | POCl₃, N,N-dimethylaniline | POCl₃, N,N-dimethylaniline |
| Scale | 21 mmol | 153 mmol |
| Reaction Time | 1.5 hours | 2 hours |
| Reported Yield | 30% | 52%[1] |
| Reported Purity | Not explicitly stated, but similar products are commercially available with >98% (GC) or 99%+ (HPLC) purity.[2][3] | White solid, characterized by LCMS and ¹H NMR.[1] |
Experimental Protocols
The following are detailed methodologies for the two synthesis protocols.
Protocol 1: Small-Scale Synthesis
This protocol is suitable for laboratory-scale synthesis.
Procedure:
-
A mixture of ethyl 2-hydroxypyrimidine-5-carboxylate (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL) is heated to reflux for 1.5 hours.[1][2]
-
After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched by the addition of ice water (10 mL).
-
The pH of the mixture is adjusted to 7-8 with a 2 N NaOH solution (approximately 90 mL).
-
The aqueous layer is extracted with ethyl acetate (B1210297).
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: 5% ethyl acetate in petroleum ether) to yield this compound (1.20 g, 30% yield).[1][2]
Protocol 2: Moderate-Scale Synthesis
This protocol outlines a larger scale synthesis with a modified workup procedure.
Procedure:
-
A mixture of ethyl 2-hydroxypyrimidine-5-carboxylate (38.0 g, 153 mmol), phosphorus oxychloride (300 mL), and N,N-dimethylaniline (3 mL) is heated at reflux for 2 hours.[1]
-
The reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is carefully quenched with ice-water.
-
The pH is adjusted to 7-8 with sodium carbonate.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with ice-water and brine, then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
The solvent is evaporated, and the product is purified by column chromatography (eluent: 10% ethyl acetate in hexanes) to afford this compound as a white solid (15 g, 52% yield).[1]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
References
A Comparative Guide to the Synthesis of Pyrimidine-5-Carboxylates: One-Pot vs. Two-Step Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine-5-carboxylates is of paramount importance. These compounds form the backbone of numerous therapeutic agents. This guide provides an objective comparison between one-pot and two-step synthetic approaches, supported by experimental data, detailed protocols, and workflow visualizations to aid in selecting the optimal strategy for your research needs.
The construction of the pyrimidine-5-carboxylate scaffold can be broadly categorized into two distinct synthetic strategies: one-pot reactions, where all reactants are combined in a single vessel to form the product in a sequential manner, and two-step (or multi-step) syntheses, which involve the isolation and purification of an intermediate product. Each approach presents a unique set of advantages and disadvantages in terms of efficiency, yield, purity, and operational simplicity.
At a Glance: One-Pot vs. Two-Step Synthesis
| Feature | One-Pot Synthesis | Two-Step Synthesis |
| Efficiency | High, avoids intermediate isolation and purification. | Lower, involves multiple reaction and purification steps. |
| Time | Generally shorter reaction times. | Longer overall synthesis time. |
| Yield | Can be high, but optimization might be challenging. | Often provides higher overall yields due to optimized individual steps. |
| Purity | May require more rigorous final purification. | Intermediates are purified, leading to a purer final product. |
| Operational Simplicity | Simpler setup and execution. | More complex, requiring more handling and equipment. |
| Cost-Effectiveness | Often more cost-effective due to reduced solvent and energy consumption. | Can be more expensive due to increased resource usage. |
| Versatility | Highly versatile for creating diverse libraries of compounds. | Allows for greater control over each reaction step and can be necessary for complex molecules. |
Performance Data: A Quantitative Comparison
The following tables summarize representative experimental data for both one-pot and two-step syntheses of pyrimidine-5-carboxylates and related derivatives, highlighting key performance indicators such as reaction time and yield.
Table 1: One-Pot Synthesis of Pyrimidine-5-Carboxylates and Analogues
| Entry | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde, Ethyl Acetoacetate (B1235776), Urea (B33335) | Sulfamic acid, Microwave (300W) | 2-3 min | 92 | [1] |
| 2 | Substituted Benzaldehyde, Malononitrile, Urea/Thiourea (B124793) | NH4Cl, Solvent-free, 110°C | Not Specified | 75-82 | [2] |
| 3 | Aromatic Aldehydes, Ethyl Cyanoacetate, Urea/Thiourea | H3BO3, Acetonitrile (B52724), Reflux | 3-5 h | 80-90 | [3] |
| 4 | 2-Chlorobenzaldehyde, Ethyl Acetoacetate, Substituted Thiourea | Ceric Ammonium Nitrite (10 mol%), Methanol (B129727), 80°C | 3 h | 80-90 | [4] |
| 5 | Aromatic Aldehydes, p-Chlorobenzoylacetonitrile, Substituted Urea | p-Dodecylbenzenesulfonic acid, Water | Not Specified | High | [5] |
Table 2: Two-Step Synthesis of Pyrimidine-5-Carboxylic Acids and Amides
| Entry | Reaction Steps | Reagents/Conditions | Overall Yield (%) | Reference |
| 1 | 1. Condensation of formamidine (B1211174) acetate (B1210297) and mucobromic acid. 2. Esterification. | 1. EtONa, EtOH, 50°C. 2. (COCl)2, CH2Cl2, cat. DMF, rt, then MeOH. | 3-8 | [6] |
| 2 | 1. Cyclisation of enaminone with amidine. 2. Hydrolysis of the resulting ester. | 1. Not specified. 2. 1 M aqueous NaOH, Methanol/THF, rt. | 43-60 (over two steps) | [7] |
Experimental Protocols: A Closer Look
One-Pot Synthesis: Biginelli Reaction
The Biginelli reaction is a classic one-pot, three-component reaction for the synthesis of dihydropyrimidinones, which can be readily oxidized to pyrimidines.
Protocol: A mixture of an aromatic aldehyde (1 mmol), a β-ketoester such as ethyl acetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is prepared. A catalytic amount of a Brønsted or Lewis acid (e.g., sulfamic acid, 20 mol%) is added.[1] The reaction can be performed under solvent-free conditions and accelerated by microwave irradiation (e.g., 300W for 2-3 minutes) or by conventional heating in a solvent like ethanol (B145695) or acetonitrile under reflux for several hours.[1][3] After completion, the reaction mixture is cooled and the product is typically isolated by filtration after precipitation with cold water.[3] Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, is often performed for further purification.[2]
Two-Step Synthesis of 4-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic Acids
This example illustrates a more complex, multi-step approach where intermediates are isolated.
Step 1: Synthesis of Methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylates. An appropriate enaminone is cyclized with an amidine (e.g., acetamidine (B91507) or benzamidine) to afford the corresponding methyl pyrimidine-5-carboxylate. This reaction typically results in yields of 50-65%.[7]
Step 2: Hydrolysis to the Carboxylic Acid. The methyl ester intermediate from Step 1 is then hydrolyzed using a base, such as 1 M aqueous sodium hydroxide, in a mixture of methanol and tetrahydrofuran (B95107) at room temperature. This step furnishes the final carboxylic acid with high yields, typically between 86% and 92%.[7]
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the conceptual workflows of one-pot and two-step syntheses, as well as the mechanism of the Biginelli reaction.
Caption: General workflow for a one-pot synthesis.
Caption: General workflow for a two-step synthesis.
Caption: Simplified mechanism of the Biginelli reaction.
Conclusion: Making the Right Choice
The choice between a one-pot and a two-step synthesis for pyrimidine-5-carboxylates is contingent upon the specific goals of the research.
One-pot synthesis is the superior choice for rapid library synthesis, initial lead generation, and process optimization where time and cost are critical factors. The operational simplicity and reduced environmental impact are significant advantages. Modern techniques such as microwave and ultrasound assistance have further enhanced the efficiency of these reactions.[1]
Two-step synthesis , while more laborious, offers greater control over the reaction pathway and is often necessary for the synthesis of complex, multi-functionalized molecules where chemoselectivity is a concern. The purification of intermediates can lead to a final product of higher purity, which is crucial for applications in medicinal chemistry and drug development where stringent purity standards are required.
Ultimately, a thorough evaluation of the target molecule's complexity, the desired scale of the reaction, and the available resources will guide the synthetic chemist to the most appropriate and effective methodology.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. journals.iau.ir [journals.iau.ir]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides [mdpi.com]
Safety Operating Guide
Proper Disposal of Ethyl 2-chloropyrimidine-5-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Ethyl 2-chloropyrimidine-5-carboxylate, a halogenated heterocyclic building block, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for its safe disposal.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance. According to safety data sheets (SDS), it can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is harmful if swallowed, in contact with skin, or if inhaled.[4][5] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[4][5] | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling.[3] |
| Skin Irritation | Causes skin irritation.[1][2][5] | Wear protective gloves. If on skin, wash with plenty of soap and water.[2][6] |
| Eye Irritation | Causes serious eye irritation.[1][2][3][5] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3][7] | Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[2][3] |
| Environmental Hazard | Should not be released into the environment.[2][8] | Prevent entry into drains and waterways.[7][8] |
Experimental Protocol for Disposal
The recommended disposal method for this compound is through a licensed professional waste disposal service.[7] The primary method of destruction is incineration.
Objective: To safely collect, store, and transfer this compound waste for professional disposal.
Materials:
-
This compound waste (solid or in solution)
-
Designated hazardous waste container (clearly labeled)
-
Hazardous waste tags[8]
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (Nitrile or Neoprene recommended)[9]
-
Safety goggles or face shield
-
Laboratory coat
-
Procedure:
-
Segregation of Waste:
-
Isolate waste containing this compound from other waste streams.
-
As a chlorinated organic compound, it should be disposed of in a designated container for halogenated organic waste.[8]
-
-
Containerization:
-
Labeling:
-
Attach a hazardous waste tag to the container.[8]
-
Clearly write the full chemical name: "this compound".
-
Indicate the approximate quantity and date.
-
Mark the container with the appropriate hazard symbols (e.g., "Harmful," "Irritant").
-
-
Temporary Storage:
-
Disposal:
Contaminated Material Disposal:
-
Any materials, such as gloves, filter paper, or containers that are grossly contaminated with this compound should be disposed of as hazardous waste following the same procedure.[7]
-
For lightly contaminated materials, consult your institution's EHS guidelines.
-
Empty containers should be triple-rinsed with an appropriate solvent (e.g., acetone, ethanol), and the rinsate collected as hazardous waste.[11]
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. fishersci.se [fishersci.se]
- 3. fishersci.com [fishersci.com]
- 4. This compound [chembk.com]
- 5. 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 10487815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 89793-12-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. capotchem.cn [capotchem.cn]
- 8. benchchem.com [benchchem.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. canbipharm.com [canbipharm.com]
- 11. mcgill.ca [mcgill.ca]
Essential Safety and Operational Guide for Handling Ethyl 2-chloropyrimidine-5-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-chloropyrimidine-5-carboxylate. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
This compound is a chemical compound that requires careful handling due to its potential hazards. It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[3] A face shield should be worn over safety glasses when there is a risk of splashing.[4] |
| Hand Protection | Chemical-Resistant Gloves | Wear compatible chemical-resistant gloves.[5] Nitrile gloves can provide short-term protection against a broad range of chemicals.[4] Always inspect gloves before use and dispose of them after any contact with the chemical.[4] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][5] A lab coat should be worn and buttoned to cover as much skin as possible.[4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 Approved Respirator | Use a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3] Administrative and engineering controls, such as working in a well-ventilated area or a chemical fume hood, should be the primary means of controlling exposure.[4] |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risks.
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not ingest or inhale the substance.[5] Wash hands and any exposed skin thoroughly after handling.[1] Use only in well-ventilated areas or outdoors.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] It is recommended to store the compound refrigerated and protected from light to maintain product quality.[1] Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[1]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is necessary.
| Incident | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[5] Remove and wash contaminated clothing before reuse.[1] If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If the person is not breathing, give artificial respiration.[6] If you feel unwell, call a poison center or doctor/physician.[1] |
| Ingestion | Rinse mouth with water.[6] Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[1] |
| Accidental Release | Ensure adequate ventilation.[7] Use personal protective equipment.[7] Sweep up and shovel the material into suitable, closed containers for disposal.[1][7] Avoid creating dust.[6] |
Disposal Plan
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[5] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult relevant regulations for complete and accurate classification.[3] Do not allow the product to enter drains or soil/subsoil.[5]
Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.se [fishersci.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
